K-Ras ligand-Linker Conjugate 2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C45H58N8O7 |
|---|---|
分子量 |
823.0 g/mol |
IUPAC 名称 |
benzyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C45H58N8O7/c1-50-30-38(58-27-26-57-25-24-56-23-22-55-21-17-47)28-37(50)33-59-44-48-41-31-51(42-13-7-11-35-10-5-6-12-39(35)42)18-15-40(41)43(49-44)52-19-20-53(36(29-52)14-16-46)45(54)60-32-34-8-3-2-4-9-34/h2-13,36-38H,14-15,17-33,47H2,1H3/t36-,37-,38+/m0/s1 |
InChI 键 |
IWTUIAHWVUGDQV-XEZIGOATSA-N |
手性 SMILES |
CN1C[C@@H](C[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)OCC7=CC=CC=C7)OCCOCCOCCOCCN |
规范 SMILES |
CN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)OCC7=CC=CC=C7)OCCOCCOCCOCCN |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of K-Ras-Targeted Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for K-Ras-targeted protein degraders, a novel and promising therapeutic modality in oncology. While specific public data on "K-Ras ligand-Linker Conjugate 2" is limited to its role as a precursor, this document will elucidate the core principles of its intended application: the targeted degradation of the K-Ras protein through Proteolysis Targeting Chimeras (PROTACs). We will delve into the underlying biology of K-Ras, the mechanism of PROTAC-mediated degradation, relevant signaling pathways, and the experimental protocols used to characterize these innovative therapeutics.
The Oncogenic Driver: K-Ras
The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene encodes a protein, K-Ras, that acts as a crucial molecular switch in intracellular signaling.[1][2] K-Ras is a small GTPase that cycles between an active, guanosine (B1672433) triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (B83284) (GDP)-bound state.[1][2] In its active form, K-Ras triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are fundamental for cell proliferation, differentiation, and survival.[3]
Mutations in the KRAS gene are among the most common oncogenic alterations in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[3] These mutations, such as the well-studied G12C mutation, impair the GTPase activity of K-Ras, locking it in a constitutively active state.[4][5] This perpetual "on" signal leads to uncontrolled cell growth and tumor development.[4][5]
Core Mechanism of Action: PROTAC-Mediated K-Ras Degradation
"this compound" is a chemical moiety designed for the synthesis of K-Ras-targeting PROTACs.[6][7][8] PROTACs are heterobifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.[6]
A K-Ras PROTAC, synthesized from a component like "this compound," consists of three key components:
-
A ligand that specifically binds to the K-Ras protein.
-
A linker of a specific length and composition.
-
A ligand for an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[6][7]
The mechanism of action unfolds in a catalytic manner:
-
Ternary Complex Formation: The PROTAC simultaneously binds to a K-Ras protein and an E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of the K-Ras protein.
-
Proteasomal Recognition: The polyubiquitinated K-Ras is then recognized by the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades the K-Ras protein into smaller peptides, while the PROTAC is released to target another K-Ras protein.
This approach fundamentally differs from traditional inhibition, as it leads to the complete removal of the target protein, potentially offering a more profound and durable therapeutic effect and a way to address previously "undruggable" targets.
Impact on K-Ras Signaling Pathways
By inducing the degradation of K-Ras, a PROTAC effectively shuts down the downstream oncogenic signaling pathways that are constitutively activated by mutant K-Ras. The removal of the K-Ras protein prevents the activation of key effector proteins, thereby inhibiting the MAPK and PI3K-AKT-mTOR cascades. This abrogation of signaling leads to a reduction in cancer cell proliferation and survival.
Caption: K-Ras signaling pathway and the intervention by a PROTAC degrader.
Quantitative Data on K-Ras Degraders
While specific data for degraders derived from "this compound" is proprietary, published data on similar K-Ras PROTACs demonstrate their potential. For instance, PROTAC K-Ras Degrader-1, which can be synthesized from this conjugate, has shown significant degradation efficacy.
| Compound | Cell Line | Degradation Efficacy | Reference |
| PROTAC K-Ras Degrader-1 | SW1573 | ≥70% | [6] |
Experimental Protocols
The characterization of a K-Ras PROTAC involves a series of experiments to confirm its mechanism of action, from target engagement to downstream cellular effects.
Western Blotting for K-Ras Degradation
Objective: To quantify the reduction in cellular K-Ras protein levels following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines harboring a K-Ras mutation (e.g., SW1573) are cultured to a suitable confluency. The cells are then treated with varying concentrations of the K-Ras PROTAC or a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for K-Ras. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize for protein loading.
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Data Analysis: The chemiluminescent signal is captured using an imaging system. The intensity of the K-Ras band is quantified and normalized to the loading control. The percentage of K-Ras degradation is then calculated relative to the vehicle-treated control.
Experimental Workflow Visualization
The overall workflow for characterizing a K-Ras PROTAC can be visualized as follows:
Caption: A generalized experimental workflow for the characterization of a K-Ras PROTAC.
Resistance Mechanisms
As with other targeted therapies, resistance to K-Ras inhibitors and degraders can emerge.[9][10] Potential mechanisms of resistance include secondary mutations in KRAS that prevent PROTAC binding, alterations in the E3 ligase or ubiquitin-proteasome machinery, and the activation of bypass signaling pathways that circumvent the need for K-Ras.[10][11] Understanding these resistance mechanisms is crucial for the development of next-generation degraders and combination therapies.
Conclusion
K-Ras ligand-linker conjugates are integral components in the development of PROTACs, an exciting therapeutic modality aimed at the targeted degradation of the K-Ras oncoprotein. By hijacking the cell's ubiquitin-proteasome system, these molecules offer a novel approach to eliminate K-Ras, thereby inhibiting the downstream signaling pathways that drive cancer cell proliferation and survival. The continued investigation and development of K-Ras degraders hold significant promise for patients with KRAS-mutant cancers, a patient population with historically limited therapeutic options.
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. This compound|CAS |DC Chemicals [dcchemicals.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 11. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
An In-depth Technical Guide to K-Ras Ligand-Linker Conjugate 2 and its Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a key driver in numerous human cancers. The development of therapeutics that can effectively target mutant KRAS has been a long-standing challenge in oncology. "K-Ras ligand-Linker Conjugate 2" is a crucial chemical entity designed for the synthesis of advanced targeted cancer therapeutics, specifically Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of this conjugate and its role in the creation of "PROTAC K-Ras Degrader-1," a molecule designed to induce the degradation of the KRAS protein.
PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. They consist of a ligand that binds to the target protein (in this case, KRAS), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein. "this compound" serves as a prefabricated building block containing the KRAS-binding moiety and the linker, ready for conjugation to an E3 ligase ligand to form the final PROTAC.
Core Component: this compound
"this compound" is an intermediate chemical compound that incorporates a specific ligand for the K-Ras protein attached to a flexible linker.[1] This conjugate is a key component in the synthesis of "PROTAC K-Ras Degrader-1" (HY-129523), a potent degrader of the K-Ras protein.[1] The design of the ligand is critical for selective binding to KRAS, particularly the G12C mutant, which possesses a cysteine residue that can be targeted by covalent inhibitors. The linker component is optimized to ensure the proper orientation and distance between the KRAS protein and the recruited E3 ligase to facilitate efficient ubiquitination.
Mechanism of Action: From Conjugate to Degrader
The ultimate function of "this compound" is realized upon its incorporation into a PROTAC, such as "PROTAC K-Ras Degrader-1". This PROTAC operates through the following mechanism:
-
Binding to KRAS: The KRAS ligand portion of the PROTAC binds to the target KRAS protein within the cell.
-
Recruitment of E3 Ligase: The other end of the PROTAC, which is attached to the linker from the conjugate, binds to an E3 ubiquitin ligase (e.g., VHL or Cereblon).
-
Formation of a Ternary Complex: This brings the KRAS protein and the E3 ligase into close proximity.
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules to the KRAS protein.
-
Proteasomal Degradation: The poly-ubiquitinated KRAS protein is recognized and degraded by the proteasome.
This process of targeted degradation offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein, potentially leading to a more profound and durable therapeutic effect.
References
An In-Depth Technical Guide to K-Ras Ligand-Linker Conjugate 2 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the utilization of K-Ras Ligand-Linker Conjugate 2 in the synthesis of potent and selective K-Ras PROTAC (Proteolysis Targeting Chimera) degraders. We will delve into the core concepts of K-Ras as a therapeutic target, the mechanism of PROTACs, and provide detailed experimental protocols and data for the synthesis and evaluation of a representative K-Ras degrader.
Introduction: The Challenge of Targeting K-Ras
The Kirsten Rat Sarcoma (K-Ras) viral oncogene homolog is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung cancers. These mutations often lock K-Ras in a constitutively active, GTP-bound state, leading to uncontrolled cell growth. For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets.
The advent of targeted protein degradation, particularly through the use of PROTACs, has opened up new avenues for tackling challenging targets like K-Ras. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.
The PROTAC Approach to K-Ras Degradation
PROTACs consist of three key components: a ligand that binds to the target protein (in this case, K-Ras), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two ligands. By bringing the E3 ligase into close proximity with K-Ras, the PROTAC facilitates the ubiquitination of K-Ras, marking it for degradation by the proteasome.
This compound is a key building block for the synthesis of K-Ras targeting PROTACs. It incorporates a ligand that binds to K-Ras and a linker with a reactive handle, ready for conjugation to an E3 ligase ligand. This modular approach allows for the rapid synthesis and optimization of a library of K-Ras PROTACs with varying linkers and E3 ligase recruiters.
The PROTAC synthesized from this conjugate, PROTAC K-Ras Degrader-1 (HY-129523) , utilizes a Cereblon (CRBN) E3 ligase ligand and has demonstrated significant degradation of K-Ras.[1] A closely related and well-characterized K-Ras G12D degrader, often referred to as Compound 8o , also employs a VHL E3 ligase ligand and has shown potent and selective degradation of the K-Ras G12D mutant.[2]
Signaling Pathways and Mechanism of Action
To understand the impact of a K-Ras PROTAC, it is essential to visualize the signaling pathway it disrupts and its mechanism of action.
Synthesis of a K-Ras PROTAC
The synthesis of a final K-Ras PROTAC, such as PROTAC K-Ras Degrader-1, from this compound involves the coupling of the linker's reactive terminus (typically a primary or secondary amine) with a carboxylic acid-functionalized E3 ligase ligand. A standard peptide coupling reaction is employed for this purpose.
Quantitative Data Summary
The following tables summarize the in vitro degradation and anti-proliferative activities of a representative K-Ras G12D PROTAC degrader (Compound 8o).
Table 1: In Vitro Degradation Potency (DC50) of PROTAC K-Ras G12D Degrader
| Cell Line | K-Ras Genotype | DC50 (nM) |
|---|---|---|
| SNU-1 | Heterozygous K-Ras G12D | 19.77 |
| HPAF-II | Heterozygous K-Ras G12D | 52.96 |
| AGS | Heterozygous K-Ras G12D | 7.49 |
| PANC 04.03 | Heterozygous K-Ras G12D | 87.8 |
Table 2: In Vitro Anti-proliferative Activity (IC50) of PROTAC K-Ras G12D Degrader
| Cell Line | K-Ras Genotype | IC50 (nM) |
|---|---|---|
| AsPC-1 | K-Ras G12D | 59.97 |
| SNU-1 | Heterozygous K-Ras G12D | 43.51 |
| HPAF-II | Heterozygous K-Ras G12D | 31.36 |
| AGS | Heterozygous K-Ras G12D | 51.53 |
| PANC 04.03 | Heterozygous K-Ras G12D | >10000 |
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for the final coupling step to synthesize a K-Ras PROTAC.
Reagents and Materials:
-
This compound (Amine-terminated) (1.0 eq)
-
Carboxylic acid-functionalized E3 Ligase Ligand (e.g., Pomalidomide-acid) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final K-Ras PROTAC.
Cellular Degradation Assay (Western Blot)
This protocol is used to determine the dose-dependent degradation of K-Ras protein in cancer cell lines.
Materials:
-
K-Ras mutant cell lines (e.g., AsPC-1, SNU-1, HPAF-II, AGS)
-
K-Ras PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-K-Ras, anti-pERK, anti-total ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the K-Ras PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the K-Ras signal to the loading control.
-
Calculate DC50 values using appropriate software.
-
Conclusion
This compound provides a valuable and versatile starting point for the synthesis of potent K-Ras PROTAC degraders. The modular nature of PROTAC design, facilitated by such conjugates, allows for the systematic optimization of linker length and composition to achieve desirable pharmacological properties. The data and protocols presented in this guide demonstrate the potential of this approach to target oncogenic K-Ras, offering a promising therapeutic strategy for a range of difficult-to-treat cancers. Further research and development in this area are crucial to translate these promising preclinical findings into effective clinical therapies.
References
The Role of LC-2 in Targeted Protein Degradation of Oncogenic K-Ras: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homologue (K-Ras) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation. For decades, K-Ras was considered "undruggable" due to its challenging protein structure. The advent of targeted protein degradation has opened up new therapeutic avenues. This technical guide provides an in-depth overview of LC-2, a first-in-class PROTAC (Proteolysis Targeting Chimera) designed to specifically degrade the K-Ras G12C mutant. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.
Introduction to K-Ras and Targeted Protein Degradation
K-Ras functions as a molecular switch in signal transduction pathways that control cell growth, differentiation, and survival.[1] Mutations in the KRAS gene, particularly at the G12C position, lead to a constitutively active protein, resulting in uncontrolled cell proliferation and oncogenesis.[2]
Targeted protein degradation (TPD) is a novel therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[3] PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the POI.
LC-2: A K-Ras G12C-Specific PROTAC Degrader
LC-2 is a potent and selective PROTAC that targets the K-Ras G12C mutant for degradation.[4] It is composed of a derivative of the K-Ras G12C inhibitor MRTX849, which covalently binds to the mutant cysteine, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6][7]
Mechanism of Action
The mechanism of action of LC-2 involves the formation of a ternary complex between K-Ras G12C, LC-2, and the VHL E3 ligase.[4] This proximity, induced by LC-2, allows the E3 ligase to transfer ubiquitin molecules to the K-Ras G12C protein. The polyubiquitinated K-Ras G12C is then recognized and degraded by the proteasome, leading to the suppression of downstream oncogenic signaling, primarily the MAPK pathway.[4][7]
Quantitative Data Summary
The efficacy of LC-2 has been evaluated in various K-Ras G12C mutant cancer cell lines. The key parameters for a PROTAC are the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation).
| Cell Line | Genotype | DC50 (µM) | Dmax (%) | Reference(s) |
| NCI-H2030 | Homozygous G12C | 0.59 | ~75 | [8] |
| MIA PaCa-2 | Homozygous G12C | 0.32 | ~75 | [8] |
| SW1573 | Homozygous G12C | 0.76 | ~90 | [8] |
| NCI-H23 | Heterozygous G12C | 0.25 | >50 | [8] |
| NCI-H358 | Heterozygous G12C | Not specified | Not specified | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of LC-2.
Western Blot for K-Ras Degradation
This protocol is used to quantify the levels of K-Ras protein in cells following treatment with LC-2.
Materials:
-
K-Ras G12C mutant cell lines (e.g., NCI-H2030, MIA PaCa-2)
-
Cell culture medium and supplements
-
LC-2 (and DMSO as vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-K-Ras, anti-p-ERK, anti-total-ERK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of LC-2 or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the extent of K-Ras degradation.
Ternary Complex Formation Assay (NanoBRET™)
This assay is used to confirm the formation of the K-Ras G12C:LC-2:VHL ternary complex in live cells.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-K-Ras G12C and HaloTag®-VHL
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Luciferase Assay Reagent
-
White, 96-well assay plates
-
Luminometer with appropriate filters
Procedure:
-
Transfection: Co-transfect HEK293T cells with NanoLuc®-K-Ras G12C and HaloTag®-VHL expression vectors.
-
Cell Plating: 24 hours post-transfection, plate the cells in white, 96-well assay plates in Opti-MEM™.
-
Ligand and Compound Addition: Add the HaloTag® NanoBRET™ 618 Ligand and varying concentrations of LC-2 to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.
-
Substrate Addition and Measurement: Add the Nano-Glo® Luciferase Assay Reagent to all wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.
In-Cell Ubiquitination Assay
This assay confirms that LC-2 induces the ubiquitination of K-Ras G12C.
Materials:
-
K-Ras G12C mutant cell line
-
Plasmid for HA-tagged Ubiquitin
-
Transfection reagent
-
LC-2, DMSO, and a proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Anti-K-Ras antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
SDS-PAGE and Western blot reagents
-
Anti-HA and anti-K-Ras antibodies for immunoblotting
Procedure:
-
Transfection: Transfect cells with the HA-Ubiquitin plasmid.
-
Cell Treatment: Treat the transfected cells with LC-2 or DMSO. A co-treatment with MG132 is included to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate endogenous K-Ras using an anti-K-Ras antibody and Protein A/G beads.
-
Western Blot: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-HA antibody to detect ubiquitinated K-Ras and an anti-K-Ras antibody to confirm the immunoprecipitation.
Visualizations
K-Ras Downstream Signaling Pathway
Mutant K-Ras G12C constitutively activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[2][9] LC-2-mediated degradation of K-Ras G12C inhibits these pathways.
PROTAC Experimental Workflow
The discovery and characterization of a PROTAC like LC-2 follows a structured workflow.
Conclusion
LC-2 represents a significant advancement in the quest to target the historically "undruggable" K-Ras oncoprotein. As a first-in-class K-Ras G12C PROTAC degrader, it effectively hijacks the cellular machinery to eliminate the mutant protein, leading to the suppression of oncogenic signaling. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working in the field of targeted protein degradation and oncology. Further optimization of K-Ras degraders based on the principles demonstrated by LC-2 holds great promise for the development of novel cancer therapeutics.
References
- 1. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 2. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. LC-2 | PROTACs | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. LC 2 | Active Degraders | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
K-Ras G12C Targeting with Ligand-Linker Conjugates: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation. For decades, KRAS was considered "undruggable" due to the smooth surface of the protein and its high affinity for GTP. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant has led to a paradigm shift in KRAS-targeted therapies. This technical guide provides an in-depth overview of targeting KRAS G12C using ligand-linker conjugates, with a focus on covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs).
The K-Ras G12C Mutation and its Signaling Pathways
The G12C mutation in KRAS results in the substitution of glycine (B1666218) with cysteine at codon 12. This mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, GTP-bound state.[1] Constitutively active KRAS G12C stimulates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which promote uncontrolled cell proliferation, survival, and differentiation.[1][2]
Covalent inhibitors of K-Ras G12C, such as sotorasib (B605408) and adagrasib, selectively bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound state.[3][4] This prevents the interaction of K-Ras G12C with its downstream effectors, thereby inhibiting oncogenic signaling.[3][4]
References
An In-depth Technical Guide to the Discovery and Development of K-Ras PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has been a formidable challenge in oncology, often labeled as "undruggable" due to its smooth surface, which lacks deep hydrophobic pockets suitable for small molecule binding.[1][2] KRAS, a small GTPase, functions as a molecular switch in the RAS/MAPK signaling pathway, controlling critical cellular processes like proliferation, differentiation, and survival.[3][4][5][6] Mutations in the KRAS gene, particularly at hotspots like G12, G13, and Q61, lead to a constitutively active, GTP-bound state, driving uncontrolled cell growth in a significant portion of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[2][7][8][9]
The landscape began to shift with the development of covalent inhibitors specifically targeting the KRAS G12C mutation, which introduced a novel, drug-like pocket.[1] Drugs like Sotorasib and Adagrasib marked a significant breakthrough, validating direct KRAS inhibition as a therapeutic strategy.[10][11] However, challenges such as acquired resistance and the inability to target other prevalent KRAS mutations have spurred the need for alternative therapeutic modalities.[9][10][12][13]
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary approach.[1][12] These heterobifunctional molecules do not inhibit the target protein but instead harness the cell's own ubiquitin-proteasome system (UPS) to induce its degradation.[7][14] This guide provides a comprehensive technical overview of the discovery, mechanism, and development of K-Ras targeting PROTACs, from early covalent degraders to the latest pan-KRAS approaches.
Core Principle: The Mechanism of Action of K-Ras PROTACs
K-Ras PROTACs are bifunctional molecules composed of three parts: a "warhead" that binds to the K-Ras protein, a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two.[7][12] Their action is catalytic, hijacking the cell's natural protein disposal machinery to eliminate the K-Ras protein.[7]
The process unfolds in a cyclical manner:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to a K-Ras protein and an E3 ligase, forming a ternary complex.[1]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of K-Ras, creating a polyubiquitin (B1169507) chain.[7]
-
Proteasomal Degradation: This polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the K-Ras protein into small peptides.[7]
-
PROTAC Recycling: After degradation of the target, the PROTAC molecule is released and can engage another K-Ras protein, enabling it to act catalytically.[7][10]
Key K-Ras PROTACs: Development and Quantitative Data
The development of K-Ras PROTACs began with leveraging the newly discovered covalent binders for the K-Ras G12C mutant.
LC-2: A First-in-Class Endogenous K-Ras G12C Degrader
A significant milestone was the development of LC-2 , the first PROTAC reported to degrade endogenous KRAS G12C.[1] LC-2 utilizes the covalent KRAS G12C inhibitor MRTX849 as its warhead and recruits the VHL E3 ligase.[1][15] While its covalent nature prevents catalytic recycling, LC-2 demonstrated that K-Ras is amenable to PROTAC-mediated degradation, inducing rapid and sustained reduction of the oncoprotein and suppressing downstream MAPK signaling.[1][8]
| PROTAC | Target | Warhead | E3 Ligase | Cell Lines | DC₅₀ (µM) | Dₘₐₓ | Reference |
| LC-2 | KRAS G12C | MRTX849 (covalent) | VHL | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 | 0.25 - 0.76 | ~75% in NCI-H2030 | [1][15][16][17] |
| PKD-1 | KRAS G12C | Not specified | Not specified | MIA PaCa-2 | Not specified | Sustained up to 72h | [18] |
| Unnamed | KRAS G12C | Non-covalent binder | VHL | Not specified | 0.1 | >90% | [12] |
Pan-KRAS and Mutant-Selective Degraders
The field is rapidly evolving beyond covalent G12C degraders to address a wider range of KRAS mutations. The development of non-covalent binders has been crucial for creating catalytic, reversible PROTACs.[19][20]
-
Pan-KRAS Degraders: Researchers have developed molecules like ACBI3 , which was designed to degrade multiple KRAS mutants.[14] This approach holds promise for treating a broader patient population. Another pan-KRAS degrader, BPI-585725 , has shown nanomolar DC₅₀ values across G12C, G12D, G12V, and G13D cell lines.[21]
-
KRAS(On) State Degraders: The discovery of ACBI4 represents a significant advance, as it is a PROTAC designed to selectively degrade the active, GTP-bound "on" state of K-Ras, including the challenging G12R mutation.[22]
| PROTAC | Target Scope | Key Features | Cell Lines | DC₅₀ | Dₘₐₓ | Reference |
| BPI-585725 | KRASmulti (G12C/D/V, G13D) | Selective for KRAS over N/HRAS | G12C, G12D, G12V, G13D, WTAmp | Nanomolar range | Not specified | [21] |
| ACBI4 | KRAS(On) (e.g., G12R) | Highly cooperative ternary complex | Cal-62 (G12R) | 162 nM | 93% | [22] |
| Unnamed G12D | KRAS G12D | Selective for mutant G12D | Xenograft models | Picomolar (in vitro) | >95% (in vivo) | [13][23] |
| Unnamed Pan-KRAS | Pan-KRAS | Based on novel non-covalent warheads | SW620 (G12V), GP2D (G12D) | <10 nM | Not specified | [11] |
Key Experimental Protocols
The evaluation of K-Ras PROTACs involves a series of critical in vitro and in vivo experiments to confirm their mechanism of action and therapeutic potential.
Western Blot for K-Ras Degradation
This is the primary assay to quantify the reduction of target protein levels.
-
Objective: To measure the percentage of K-Ras protein degradation upon treatment with a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells with the target K-Ras mutation (e.g., MIA PaCa-2 for G12C) and allow them to adhere. Treat cells with a dose range of the K-Ras PROTAC (and negative controls, like an epimer that doesn't bind the E3 ligase) for a specified time course (e.g., 6, 24, 48, 72 hours).[1][15]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by molecular weight on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific for K-Ras. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate on an imaging system.
-
Quantification: Densitometry analysis is used to measure band intensity. K-Ras levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control. From this data, DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation) values are calculated.[12]
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Objective: To measure the binding affinity and cooperativity of the ternary complex (K-Ras-PROTAC-E3 Ligase).
-
Methodology:
-
Immobilization: An E3 ligase complex (e.g., VCB - VHL, Elongin C, Elongin B) is immobilized on an SPR sensor chip.
-
Analyte Injection: A solution containing a fixed concentration of the PROTAC and varying concentrations of K-Ras protein (in its active, GTP-loaded state) is flowed over the chip.
-
Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass bound, is measured in real-time to determine association and dissociation rates.
-
Cooperativity (α): The experiment is repeated by flowing K-Ras alone and the PROTAC alone. Cooperativity is calculated by comparing the affinity of K-Ras for the E3 ligase in the presence of the PROTAC versus its absence. An α value > 1 indicates positive cooperativity, meaning the components bind more tightly as a trio.[22]
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the PROTAC with K-Ras in a cellular environment.
-
Methodology:
-
Treatment: Treat intact cells with the PROTAC molecule.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Analysis: Separate soluble and aggregated proteins by centrifugation. The soluble fraction is analyzed by Western blot.
-
Result: Successful binding of the PROTAC to K-Ras typically stabilizes the protein, leading to a higher melting temperature compared to the unbound protein.
-
In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of the K-Ras PROTAC in a living organism.
-
Methodology:
-
Model: Use immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines with the relevant K-Ras mutation.[13][23]
-
Dosing: Administer the PROTAC via a relevant route (e.g., intravenous, oral) at various doses and schedules (e.g., once weekly).[21]
-
Tumor Measurement: Monitor tumor volume and animal body weight over time.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at intermediate time points), tumors are excised to measure the level of K-Ras degradation (by Western blot or mass spectrometry) and the suppression of downstream signaling markers (e.g., p-ERK).[13][21]
-
Outcome: Efficacy is determined by tumor growth inhibition (TGI) or tumor regression.[13]
-
K-Ras Signaling Pathway and PROTAC Intervention
KRAS acts as a critical node, transducing signals from cell surface receptors like EGFR to downstream effector pathways that drive oncogenesis.[2][24] The two primary pathways are:
-
RAF-MEK-ERK (MAPK) Pathway: This is a central signaling cascade that controls cell proliferation and division.[2][3]
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.[2][3]
By degrading the K-Ras protein, PROTACs effectively shut down the upstream signal that activates these oncogenic pathways, leading to suppressed proliferation and the induction of apoptosis in cancer cells.[7][23][25]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTAC-Mediated Degradation of KRAS Protein for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 6. KRAS - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.huborganoids.nl [blog.huborganoids.nl]
- 10. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeting Pan-KRAS Mutations: A Novel Strategy for Hard-to-Treat Cancers Using PROTAC Technology | Lab Manager [labmanager.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. Efficacy and mechanism of KRAS G12C PROTAC in inhibiting the proliferation of pancreatic cancer cells | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 19. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 20. biorxiv.org [biorxiv.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to K-Ras Ligand-Linker Conjugates and E3 Ligase Recruitment for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (K-Ras) oncogene, particularly with mutations at codons 12 and 13, has long been considered an "undruggable" target in cancer therapy. The advent of targeted protein degradation, utilizing Proteolysis Targeting Chimeras (PROTACs), has opened a new therapeutic window. This technical guide provides a comprehensive overview of K-Ras ligand-linker conjugates, specifically focusing on "Conjugate 2" as a representative PROTAC, and their mechanism of action in recruiting E3 ubiquitin ligases for the targeted degradation of K-Ras. We will delve into the downstream signaling pathways affected, present quantitative data on the efficacy of various K-Ras degraders, provide detailed experimental protocols for their evaluation, and visualize key processes using Graphviz diagrams.
Introduction: The PROTAC Approach to Targeting K-Ras
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), in this case, K-Ras; a ligand that recruits an E3 ubiquitin ligase; and a chemical linker that connects the two.[1] This tripartite assembly brings the E3 ligase in close proximity to K-Ras, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2][3] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering a significant advantage over traditional occupancy-based inhibitors.[4]
One of the pioneering PROTACs in this field is LC-2 , which targets the K-Ras G12C mutant. It comprises a warhead based on the covalent inhibitor MRTX849, which binds to the mutant K-Ras, and a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[5] The successful degradation of K-Ras G12C by LC-2 has paved the way for the development of a new class of anti-cancer therapeutics.[5]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core function of a K-Ras PROTAC is to form a ternary complex between the K-Ras protein and an E3 ubiquitin ligase. The most commonly recruited E3 ligases for K-Ras degradation are Von Hippel-Lindau (VHL) and Cereblon (CRBN).[6]
The process can be summarized in the following steps:
-
Ternary Complex Formation: The K-Ras PROTAC enters the cell and simultaneously binds to both the K-Ras protein and the E3 ligase, forming a transient ternary complex.[7]
-
Ubiquitination: The formation of this complex brings the E2 ubiquitin-conjugating enzyme, associated with the E3 ligase, into close proximity with the K-Ras protein. This facilitates the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of K-Ras.[2]
-
Proteasomal Degradation: The polyubiquitinated K-Ras is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[3]
-
Recycling: The PROTAC molecule is released after inducing ubiquitination and can then bind to another K-Ras protein, acting catalytically.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of K-Ras Ligand Binding: A Technical Guide for Drug Discovery Professionals
Abstract
Mutations in the K-Ras proto-oncogene are among the most prevalent drivers of human cancers, yet for decades, K-Ras was considered an "undruggable" target. This was largely due to its picomolar affinity for its cognate ligands, GTP and GDP, and the absence of well-defined allosteric binding pockets on its seemingly smooth surface. However, recent breakthroughs in structural biology and medicinal chemistry have led to the development of novel inhibitors that directly target mutant K-Ras, heralding a new era in precision oncology. This technical guide provides an in-depth exploration of the structural basis of K-Ras ligand binding, with a focus on the allosteric pockets that have been successfully exploited for therapeutic intervention. We present a comprehensive overview of the key binding sites, a comparative analysis of the binding modes of leading inhibitors, detailed experimental protocols for characterizing these interactions, and a summary of quantitative binding data. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of K-Ras targeted therapies.
Introduction: The Challenge of Targeting K-Ras
The Kirsten Rat Sarcoma (K-Ras) protein is a small GTPase that functions as a molecular switch in critical cellular signaling pathways, most notably the RAS/MAPK pathway, which regulates cell proliferation, differentiation, and survival.[1] K-Ras cycles between an active, GTP-bound state and an inactive, GDP-bound state. Oncogenic mutations, most commonly occurring at codons 12, 13, and 61, impair the intrinsic GTPase activity of K-Ras, leading to its persistent activation and uncontrolled downstream signaling that drives tumorigenesis.[2]
The high prevalence of K-Ras mutations in some of the most lethal cancers, including pancreatic, colorectal, and non-small cell lung cancer, has made it a high-priority target for drug development. However, the development of direct K-Ras inhibitors has been hampered by several factors:
-
High Affinity for Nucleotides: K-Ras binds to GTP and GDP with picomolar affinity, making the development of competitive inhibitors that target the nucleotide-binding pocket exceedingly difficult.
-
Lack of Obvious Binding Pockets: The surface of K-Ras is relatively smooth and lacks the deep, well-defined hydrophobic pockets typically targeted by small molecule drugs.
Despite these challenges, the discovery of a cryptic allosteric pocket in the K-Ras G12C mutant has revolutionized the field, leading to the development of the first FDA-approved direct K-Ras inhibitors, sotorasib (B605408) and adagrasib. These inhibitors covalently bind to the mutant cysteine residue, locking K-Ras in an inactive state.[3][4] This success has spurred the investigation of other allosteric sites and the development of inhibitors for other K-Ras mutants.
Key Allosteric Binding Pockets in K-Ras
Structural and computational studies have identified several allosteric binding sites on the surface of K-Ras that can be targeted by small molecules. These pockets are often transient and depend on the conformational state of the protein.
The Switch-II Pocket (S-IIP)
The Switch-II pocket is the most well-characterized allosteric site and is the binding site for the covalent K-Ras G12C inhibitors sotorasib and adagrasib, as well as the non-covalent inhibitor divarasib (B10829276).[5][6] This pocket is located beneath the Switch-II loop (residues 60-76), a region critical for effector protein binding.[7] The S-IIP is typically inaccessible in the active, GTP-bound state but becomes available in the inactive, GDP-bound conformation. Inhibitors that bind to this pocket stabilize the inactive state of K-Ras, preventing its interaction with downstream effectors.[6]
The P110 Site
A distinct allosteric pocket, termed the P110 site due to its proximity to Proline-110, has been identified as a promising target for non-covalent inhibitors of the K-Ras G12D mutant.[8] The K-Ras G12D inhibitor MRTX1133 binds to this site, demonstrating that allosteric inhibition is a viable strategy for targeting non-G12C mutants.[1][7][9][10]
Other Potential Allosteric Sites
Ongoing research continues to uncover other potential allosteric sites on the K-Ras surface that could be exploited for drug development. Computational and experimental approaches have identified additional pockets that, when bound by small molecules, can modulate K-Ras activity.
Quantitative Analysis of K-Ras Ligand Binding
The development of effective K-Ras inhibitors relies on a thorough understanding of their binding affinity and kinetics. A variety of biophysical and biochemical assays are employed to quantify these parameters. The following tables summarize key binding data for prominent K-Ras inhibitors.
| Inhibitor | K-Ras Mutant | Binding Affinity (Kd) | IC50 | Assay Method |
| Sotorasib (AMG 510) | G12C | - | ~0.006 µM (NCI-H358 cells) | Cell Viability Assay |
| - | ~0.009 µM (MIA PaCa-2 cells) | Cell Viability Assay | ||
| - | 0.0818 µM (H358 cells) | Cell Viability Assay | ||
| - | 0.6904 µM (H23 cells) | Cell Viability Assay | ||
| Adagrasib (MRTX849) | G12C | 0.78 ± 0.05 µM (for WT) | 10 - 973 nM (2D cell culture) | SPR, Cell Viability Assay |
| 0.2 - 1042 nM (3D cell culture) | ||||
| Divarasib (GDC-6036) | G12C | - | <0.01 µM | Biochemical Assay |
| - | 2 nM (EC50 in HCC1171 cells) | Cell-based Assay | ||
| MRTX1133 | G12D | ~0.2 pM | <2 nM | SPR, HTRF |
| >700-fold selective for G12D vs WT | ~5 nM (cell viability) | SPR, Cell Viability Assay |
K-Ras Signaling Pathway and Inhibitor Mechanism of Action
K-Ras activation initiates a cascade of downstream signaling events that drive cell proliferation and survival. The two primary effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: K-Ras signaling pathway and the mechanism of allosteric inhibitors.
Allosteric inhibitors, such as those targeting the Switch-II pocket, function by binding to the inactive, GDP-bound state of K-Ras. This binding event stabilizes a conformation of K-Ras that is unable to engage with downstream effectors like RAF and PI3K, thereby blocking the propagation of oncogenic signals.
Experimental Protocols for Characterizing K-Ras Ligand Binding
A variety of experimental techniques are essential for the discovery, characterization, and optimization of K-Ras inhibitors. Below are detailed protocols for key methodologies.
Recombinant K-Ras Expression and Purification
Objective: To produce highly pure, active K-Ras protein for structural and biophysical studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the K-Ras gene (e.g., pET vector with an N-terminal His-tag)
-
Luria-Bertani (LB) media and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Size-exclusion chromatography (SEC) column and buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transformation: Transform the K-Ras expression vector into competent E. coli cells and plate on LB agar (B569324) with the appropriate antibiotic.
-
Expression: Inoculate a starter culture and grow overnight. The following day, inoculate a larger volume of LB media and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a microfluidizer.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged K-Ras protein with elution buffer.
-
Tag Cleavage (Optional): If a cleavable tag is used, incubate the eluted protein with the appropriate protease (e.g., TEV protease) overnight at 4°C.
-
Reverse Affinity Chromatography (Optional): Pass the cleavage reaction over the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.
-
Size-Exclusion Chromatography: Further purify the protein by SEC to remove aggregates and ensure homogeneity.
-
Concentration and Storage: Concentrate the purified K-Ras protein and store at -80°C.
X-ray Crystallography of K-Ras-Ligand Complexes
Objective: To determine the three-dimensional structure of a K-Ras-ligand complex at atomic resolution.
Materials:
-
Purified K-Ras protein (10-20 mg/mL)
-
Ligand of interest (dissolved in a suitable solvent, e.g., DMSO)
-
Crystallization screens and plates
-
Cryoprotectant
-
Synchrotron X-ray source
Procedure:
-
Complex Formation: Incubate the purified K-Ras protein with a molar excess of the ligand to ensure saturation of the binding site.
-
Crystallization Screening: Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) with a variety of commercially available or in-house crystallization screens.
-
Crystal Optimization: Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Crystal Soaking (Alternative to Co-crystallization): If apo-K-Ras crystals are available, they can be soaked in a solution containing the ligand to form the complex within the crystal lattice.
-
Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling.
-
Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known K-Ras structure as a search model. Refine the model against the experimental data to obtain the final structure.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the association (kon) and dissociation (koff) rates and determine the binding affinity (KD) of a ligand for K-Ras.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified K-Ras protein
-
Ligand of interest (in a series of concentrations)
-
Running buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Immobilization: Immobilize the purified K-Ras protein onto the sensor chip surface via amine coupling.
-
Analyte Preparation: Prepare a dilution series of the ligand in running buffer.
-
Binding Analysis: Inject the different concentrations of the ligand over the sensor surface and monitor the binding response in real-time.
-
Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound ligand from the surface.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.
Cryogenic Electron Microscopy (Cryo-EM) of K-Ras Complexes
Objective: To determine the structure of K-Ras in complex with larger binding partners or in different conformational states.
Materials:
-
Purified K-Ras complex
-
Cryo-EM grids (e.g., Quantifoil)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Transmission Electron Microscope (TEM) with a direct electron detector
Procedure:
-
Sample Preparation: Prepare a homogenous and stable sample of the K-Ras complex at an appropriate concentration.[11]
-
Grid Preparation: Apply a small volume of the sample to a glow-discharged cryo-EM grid.[12]
-
Vitrification: Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.[11][12]
-
Data Acquisition: Collect a large dataset of images of the frozen particles using a high-end TEM.
-
Image Processing: Process the images to pick individual particles, classify them into different views, and reconstruct a 3D density map.
-
Model Building and Refinement: Build an atomic model into the density map and refine it to obtain the final structure.
Experimental Workflow for K-Ras Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of novel K-Ras inhibitors.
Caption: A representative experimental workflow for K-Ras inhibitor discovery.
Conclusion and Future Directions
The direct inhibition of K-Ras, once thought to be an insurmountable challenge, is now a clinical reality. The elucidation of the structural basis of ligand binding to allosteric pockets has been instrumental in this success. The Switch-II pocket has proven to be a druggable site for both covalent and non-covalent inhibitors of K-Ras G12C, and the discovery of inhibitors targeting the P110 site in K-Ras G12D provides a promising avenue for targeting other prevalent mutants.
Future research in this field will likely focus on:
-
Targeting other K-Ras mutants: Developing inhibitors for other common mutations such as G12V, G13D, and Q61H.
-
Overcoming resistance: Understanding and circumventing the mechanisms of acquired resistance to current K-Ras inhibitors.
-
Developing pan-RAS inhibitors: Designing inhibitors that can target multiple RAS isoforms and mutants.
-
Exploring novel allosteric sites: Identifying and validating new druggable pockets on the K-Ras surface.
The continued integration of structural biology, biophysics, and medicinal chemistry will be crucial for the development of the next generation of K-Ras inhibitors and for ultimately improving the outcomes for patients with K-Ras-driven cancers.
References
- 1. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis reveals differential binding affinities of multiple classes of selective inhibitors towards cancer-associated KRAS mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Beyond KRAS(G12C): Biochemical and Computational Characterization of Sotorasib and Adagrasib Binding Specificity and the Critical Role of H95 and Y96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DIVARASIB (PD166262, ZRBPIAWWRPFDPY-IRXDYDNUSA-N) [probes-drugs.org]
- 6. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
- 12. creative-biostructure.com [creative-biostructure.com]
An In-depth Technical Guide to Bifunctional Molecules for K-Ras Degradation
Introduction to K-Ras as a Therapeutic Target
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a gene that produces the K-Ras protein, a critical component of the RAS/MAPK signaling pathway which regulates cell growth, division, and differentiation.[1][2] Mutations in the KRAS gene are among the most common oncogenic alterations in human cancers, found in approximately 20% of all cases, including a high prevalence in lung, colorectal, and pancreatic cancers.[3][4] These mutations typically lock the K-Ras protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and malignant tumor development.[1][2][5] For decades, K-Ras was considered "undruggable" due to its smooth surface and high affinity for GTP.[3][6] The advent of bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, represents a paradigm shift, offering a novel strategy to eliminate the entire K-Ras protein rather than simply inhibiting its function.[7][8]
Bifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4][9] PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[10] This design facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[11][12] Molecular glues are smaller molecules that induce an interaction between an E3 ligase and a target protein, often one that was not a natural substrate, to achieve the same degradative outcome.[13] This degradation-based approach can overcome the limitations of traditional inhibitors, potentially addressing scaffolding functions of K-Ras and mitigating resistance mechanisms.[8][11]
Core Mechanisms and Signaling Pathways
Mechanism of PROTAC-Mediated K-Ras Degradation
The primary mechanism of action for a K-Ras-targeting PROTAC involves several key steps. The PROTAC molecule first enters the cell and simultaneously binds to both the K-Ras protein and a specific E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[12][14] This proximity induces the formation of a stable ternary complex (K-Ras:PROTAC:E3 Ligase).[11][15] The E3 ligase then catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the K-Ras protein. This polyubiquitination acts as a molecular tag, marking K-Ras for recognition and degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins.[9][11] After the degradation of K-Ras, the PROTAC is released and can act catalytically to induce the degradation of additional K-Ras molecules.[10]
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]
- 4. Targeted Degradation of KRASG12D as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 9. Protein Degradation and PROTACs [worldwide.promega.com]
- 10. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
- 14. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of a K-Ras G12C PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) aimed at degrading the oncogenic K-Ras G12C protein. The synthesis is based on the coupling of a hypothetical intermediate, "K-Ras ligand-Linker Conjugate 2," with a von Hippel-Lindau (VHL) E3 ligase ligand. This guide offers comprehensive methodologies for the chemical synthesis, purification, and subsequent biological evaluation of the final PROTAC, including protocols for assessing target protein degradation and downstream pathway modulation.
Introduction to K-Ras G12C and PROTAC Technology
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer and colorectal cancer.[1][2] This mutation locks the K-Ras protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream pro-survival signaling pathways, primarily the MAPK and PI3K pathways.[3]
PROTACs are heterobifunctional molecules that offer a novel therapeutic strategy by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4][5] A PROTAC consists of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5] This event-driven, catalytic mechanism provides a powerful alternative to traditional occupancy-based inhibition.
This protocol outlines the synthesis of a K-Ras G12C PROTAC by coupling a K-Ras G12C ligand-linker conjugate with a VHL E3 ligase ligand, followed by its biological characterization.
K-Ras G12C Signaling Pathway
The K-Ras G12C mutation leads to the constitutive activation of downstream signaling cascades that drive cell proliferation, growth, and survival. Understanding this pathway is critical for evaluating the efficacy of a K-Ras G12C-targeting PROTAC.
Experimental Workflow
The overall process for the synthesis and evaluation of the K-Ras G12C PROTAC is outlined below. The workflow begins with the chemical synthesis and concludes with functional cell-based assays to confirm the PROTAC's mechanism of action.
Materials and Reagents
-
This compound (assumed structure: MRTX849-linker-COOH)
-
VHL E3 Ligase Ligand (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
-
LC-MS and NMR instruments
-
K-Ras G12C mutant cell lines (e.g., NCI-H358, SW1573)
-
Cell culture media (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin
-
RIPA Lysis and Extraction Buffer
-
BCA Protein Assay Kit
-
Primary antibodies: anti-K-Ras, anti-phospho-ERK (p-ERK), anti-Vinculin or β-Actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Experimental Protocols
Protocol 1: Synthesis of K-Ras G12C PROTAC
This protocol describes the amide coupling reaction between the carboxylic acid-terminated this compound and the amine-containing VHL ligand. This is a common final step in PROTAC synthesis.
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the VHL Ligand (1.1 eq) in anhydrous DMF.
-
Addition of Reagents: Add DIPEA (3.0 eq) to the solution, followed by the coupling agent PyBOP (1.2 eq).
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using reverse-phase HPLC to yield the final K-Ras G12C PROTAC.
-
Characterization: Confirm the identity and purity of the final compound using LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for K-Ras G12C Degradation
This protocol is used to quantify the reduction in cellular K-Ras G12C protein levels following PROTAC treatment.
-
Cell Seeding: Seed K-Ras G12C mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0 µM, 0.01 µM, 0.1 µM, 0.25 µM, 0.5 µM, 1 µM, 2.5 µM) for a fixed duration (e.g., 24 hours). Include a negative control (e.g., an epimer of the PROTAC that does not bind the E3 ligase).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against K-Ras, p-ERK, and a loading control (e.g., Vinculin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the K-Ras and p-ERK signals to the loading control. Calculate the percentage of K-Ras degradation relative to the vehicle-treated control (0 µM).
Data Presentation
The efficacy of a newly synthesized PROTAC is determined by its ability to induce degradation of the target protein. Quantitative data from representative experiments are summarized below. The data is modeled on published results for the VHL-recruiting K-Ras G12C PROTAC, LC-2.[6]
Table 1: Physicochemical and Degradation Properties of Synthesized PROTAC
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Cell Line | DC₅₀ (µM)¹ | Dₘₐₓ (%)² |
| K-Ras G12C PROTAC | C₅₅H₆₄ClN₉O₇S | 1066.7 | NCI-H358 | ~0.25 | >90 |
| SW1573 | ~0.76 | >90 | |||
| MIA PaCa-2 | ~0.59 | >85 |
¹ DC₅₀: Concentration of PROTAC required to induce 50% degradation of the target protein after a 24-hour treatment. ² Dₘₐₓ: Maximum percentage of target protein degradation observed.
Table 2: Effect of PROTAC on Downstream Signaling
| Compound | Concentration (µM) | Time (h) | Cell Line | p-ERK Inhibition (%) |
| K-Ras G12C PROTAC | 1.0 | 24 | NCI-H358 | >80 |
| 2.5 | 48 | SW1573 | >85 |
Conclusion
This document provides a foundational methodology for the synthesis and evaluation of a K-Ras G12C-targeting PROTAC. The successful synthesis of a potent degrader, confirmed through rigorous biological assays, can provide a valuable tool compound for further research and a potential starting point for the development of novel therapeutics for K-Ras G12C-driven cancers.[7][8] Researchers should note that linker composition and length, as well as the choice of E3 ligase ligand, are critical parameters that often require extensive optimization to achieve desired potency, selectivity, and drug-like properties.[9]
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of a VHL-K-Ras PROTAC Conjugate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of a bifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of K-Ras protein. The described methodology involves the conjugation of a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand to a pre-formed K-Ras ligand-linker conjugate. Two common and robust conjugation strategies, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and amide coupling, are presented to accommodate different functionalizations of the starting materials. Additionally, this guide includes protocols for the characterization of the final conjugate and an overview of the relevant biological pathways.
Introduction
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), in this case, K-Ras, and the other recruits an E3 ubiquitin ligase, such as VHL. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a crucial role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). This document outlines the final step in the synthesis of a K-Ras targeting PROTAC: the conjugation of the VHL ligand to a K-Ras ligand-linker conjugate.
Signaling Pathway
The synthesized PROTAC is designed to target K-Ras for degradation, thereby inhibiting its downstream signaling pathways, which are often constitutively active in cancer. The VHL E3 ligase, once recruited by the PROTAC, ubiquitinates K-Ras, leading to its proteasomal degradation.
Caption: K-Ras signaling pathway and the mechanism of PROTAC-mediated degradation.
Experimental Workflow
The general workflow for the synthesis and characterization of the VHL-K-Ras PROTAC is depicted below. This involves the final conjugation step, followed by purification and a series of analytical characterizations to confirm the identity and purity of the final product.
Caption: General experimental workflow for the synthesis and characterization of the PROTAC.
Experimental Protocols
Two alternative protocols are provided for the conjugation of the VHL ligand to the K-Ras ligand-Linker Conjugate 2. The choice of protocol depends on the available functional groups on the starting materials.
Protocol A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is applicable when one of the starting materials has a terminal alkyne and the other has a terminal azide (B81097).
Materials
| Reagent | Supplier | Purpose |
| Alkyne-functionalized VHL ligand | Custom synthesis/Commercial | E3 Ligase Ligand |
| Azide-functionalized K-Ras ligand-Linker Conj. 2 | Custom synthesis/Commercial | Target Ligand-Linker |
| Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | Copper source for catalyst |
| Sodium ascorbate (B8700270) | Sigma-Aldrich | Reducing agent to generate Cu(I) |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | Cu(I) stabilizing ligand |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Solvent |
| Dichloromethane (DCM) | Fisher Scientific | Solvent for workup |
| Saturated aqueous solution of EDTA | In-house prep. | Copper chelator for workup |
| Brine | In-house prep. | Washing agent |
| Anhydrous sodium sulfate (Na₂SO₄) | Fisher Scientific | Drying agent |
Procedure
-
In a clean, dry vial, dissolve the alkyne-functionalized VHL ligand (1.0 equivalent) and the azide-functionalized this compound (1.1 equivalents) in DMSO to a final concentration of approximately 0.1 M.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water.
-
In another separate vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in deionized water.
-
To the stirred solution of the alkyne and azide in DMSO, add the sodium ascorbate solution, followed by the CuSO₄/THPTA solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of EDTA to remove copper salts.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the desired VHL-linker-K-Ras conjugate.
Protocol B: Amide Coupling
This protocol is suitable when one starting material has a carboxylic acid and the other has a primary or secondary amine.
Materials
| Reagent | Supplier | Purpose |
| Carboxylic acid-functionalized K-Ras ligand-Linker Conj. 2 | Custom synthesis/Commercial | Target Ligand-Linker |
| Amine-functionalized VHL ligand | Custom synthesis/Commercial | E3 Ligase Ligand |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Sigma-Aldrich | Coupling agent |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Solvent |
| Diethyl ether | Fisher Scientific | Precipitation solvent |
| 0.1 M Hydrochloric acid (HCl) | In-house prep. | Washing agent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house prep. | Washing agent |
| Brine | In-house prep. | Washing agent |
| Anhydrous sodium sulfate (Na₂SO₄) | Fisher Scientific | Drying agent |
Procedure
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized this compound (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized VHL ligand (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the crude product.
-
Alternatively, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the desired VHL-linker-K-Ras conjugate.
Data Presentation
The following table summarizes the key analytical data that should be collected for the characterization of the final VHL-linker-K-Ras conjugate.
| Parameter | Method | Expected Result |
| Purity | Analytical HPLC | >95% |
| Identity Confirmation | LC-MS | Observed mass should match the calculated exact mass of the final conjugate. |
| Structural Elucidation | ¹H and ¹³C NMR | Spectra should be consistent with the proposed structure of the final conjugate. |
Characterization Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation : Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
LC Conditions :
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A suitable gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate : 0.3-0.5 mL/min.
-
Injection Volume : 1-5 µL.
-
-
MS Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Scan Range : A suitable m/z range to include the expected molecular ion of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 2-5 mg of the purified, lyophilized product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignment if necessary.
-
Analysis : Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule to confirm the structure of the final conjugate.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful conjugation of a VHL ligand to a K-Ras ligand-linker conjugate. The choice between the CuAAC and amide coupling methods will depend on the synthetic route and the functional groups available on the starting materials. Rigorous purification and characterization are essential to ensure the quality of the final PROTAC molecule for subsequent biological evaluation. These application notes are intended to serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery.
Application Notes and Protocols for Measuring K-Ras Degradation by PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing cell-based assays to measure the degradation of K-Ras induced by Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined herein are essential for the preclinical evaluation and characterization of K-Ras-targeting PROTACs as potential therapeutic agents.
Introduction
The Kirsten Rat Sarcoma (K-Ras) oncogene is a frequently mutated driver in a variety of human cancers, including pancreatic, colorectal, and lung cancers. For many years, K-Ras was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule inhibitors. The advent of PROTAC technology offers a promising alternative by coopting the cell's natural protein disposal machinery to eliminate the K-Ras protein entirely, rather than just inhibiting its activity.[1][2]
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (K-Ras), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5] This proximity induces the ubiquitination of K-Ras, marking it for degradation by the proteasome.[3][6] Consequently, both the enzymatic and scaffolding functions of K-Ras are eliminated, leading to the suppression of downstream oncogenic signaling pathways, such as the MAPK/ERK pathway.[1][2][7]
Accurate and robust measurement of K-Ras degradation is critical for the development of effective PROTAC-based therapies. This document details several key cell-based assays for quantifying K-Ras degradation and assessing the downstream cellular consequences.
Signaling Pathways and Experimental Workflows
To effectively design and interpret experiments, a clear understanding of the underlying biological pathways and experimental procedures is essential.
K-Ras Signaling Pathway and PROTAC Mechanism of Action
K-Ras functions as a molecular switch in the MAPK signaling cascade. In its active, GTP-bound state, K-Ras activates downstream effectors like RAF, MEK, and ERK, promoting cell proliferation and survival.[7] PROTACs targeting K-Ras induce its degradation, thereby abrogating this signaling cascade.
References
Application Notes and Protocols for Biochemical Assays to Confirm K-Ras Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active K-Ras signaling and uncontrolled cell growth. The development of inhibitors that directly target mutant K-Ras has been a significant challenge in oncology drug discovery. Confirmation of direct engagement of small molecules with K-Ras is a critical step in the validation of these potential therapeutics.
These application notes provide an overview and detailed protocols for several key biochemical and biophysical assays designed to confirm and quantify the engagement of investigational compounds with K-Ras. The assays described herein are essential tools for academic and industry researchers working to develop novel K-Ras inhibitors.
Key Biochemical Assays for K-Ras Engagement
A variety of in vitro and cell-based assays are available to measure the direct binding of inhibitors to K-Ras and to characterize the functional consequences of this engagement. The choice of assay depends on the specific research question, the properties of the compound being tested, and the available instrumentation.
Table 1: Overview of Key Biochemical Assays for K-Ras Target Engagement
| Assay Type | Principle | Throughput | Key Parameters Measured |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) in live cells to detect compound binding. | High | Intracellular binding affinity (IC50), target occupancy, residence time. |
| HTRF Nucleotide Exchange Assay | Homogeneous Time-Resolved Fluorescence (HTRF) to measure the exchange of GDP for GTP. | High | Inhibition of SOS1-mediated nucleotide exchange (IC50). |
| HTRF K-Ras/c-Raf Interaction Assay | HTRF-based assay to detect the interaction between active K-Ras and its effector protein, c-Raf. | High | Disruption of K-Ras/c-Raf protein-protein interaction (IC50). |
| Thermal Shift Assay (TSA) | Measures the change in the thermal stability of K-Ras upon ligand binding. | Medium to High | Change in melting temperature (ΔTm). |
| Surface Plasmon Resonance (SPR) | Label-free detection of binding events at a sensor surface. | Low to Medium | Binding affinity (KD), association (ka) and dissociation (kd) rate constants. |
Quantitative Data Summary
The following tables summarize publicly available quantitative data for well-characterized K-Ras inhibitors, providing a benchmark for researchers developing novel compounds.
Table 2: Binding Affinities of MRTX1133 (K-Ras G12D Inhibitor)
| Assay Type | K-Ras Variant | Parameter | Value | Reference |
| Biochemical Assay | K-Ras G12D | KD | ~0.2 pM | [1][2] |
| Cellular Assay (ERK phosphorylation) | AGS (G12D) | IC50 | 2 nM | [3] |
| Cellular Assay (Viability) | AGS (G12D) | IC50 | 6 nM | [3] |
| Cellular Assay (Viability) | KRASG12D-mutant cell lines | Median IC50 | ~5 nM | [2] |
Table 3: Binding Affinities of Adagrasib (MRTX849) (K-Ras G12C Inhibitor)
| Assay Type | K-Ras Variant | Parameter | Value | Reference |
| Cellular Assay | K-Ras G12C | IC50 | 142 nM | |
| 2D Cell Growth Assay | KRASG12C-mutant cell lines | IC50 | 10 - 973 nM | [4] |
| 3D Spheroid Growth Assay | KRASG12C-mutant cell lines | IC50 | 0.2 - 1042 nM | [4][5] |
Experimental Protocols
NanoBRET™ Target Engagement Intracellular K-Ras Assay
Application: To quantify the binding of a test compound to K-Ras within living cells. This assay provides a more physiologically relevant measure of target engagement by accounting for cell permeability and intracellular target concentrations.
Principle: The assay utilizes NanoLuc® Binary Technology (NanoBiT®), where K-Ras is fused to the Large Bit (LgBiT) and Small Bit (SmBiT) subunits of NanoLuc luciferase.[6] When these fusions are co-expressed in cells, the interaction of K-Ras monomers or multimers brings the LgBiT and SmBiT into proximity, reconstituting a functional luciferase.[6] A fluorescent tracer that binds to a specific pocket of K-Ras is then added. If the test compound binds to the same pocket, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Cell Seeding: Seed HEK293 cells transiently expressing LgBiT-K-Ras and SmBiT-K-Ras fusion vectors into a 384-well plate.
-
Tracer Addition: Pre-treat the cells with the NanoBRET™ Tracer.
-
Compound Treatment: Add the test compound at various concentrations and incubate for 2 hours.
-
Signal Measurement: Measure the BRET signal using a multilabel plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the BRET signal against the compound concentration using a sigmoidal dose-response curve.
HTRF SOS1-Mediated Nucleotide Exchange Assay
Application: To identify compounds that lock K-Ras in its inactive, GDP-bound state by inhibiting the guanine (B1146940) nucleotide exchange factor (GEF) SOS1.
Principle: This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to monitor the exchange of GDP for a fluorescently labeled GTP analog on K-Ras, a process catalyzed by SOS1.[9][10][11] K-Ras is typically tagged (e.g., with a His-tag), and a terbium-labeled anti-tag antibody serves as the HTRF donor. A fluorescently labeled GTP analog acts as the HTRF acceptor. When the fluorescent GTP binds to K-Ras, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that prevent nucleotide exchange will lead to a decrease in the HTRF signal.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Protein Addition: Add a solution containing GDP-loaded K-Ras protein and the GEF, SOS1.
-
Nucleotide Exchange Initiation: Initiate the exchange reaction by adding a fluorescently labeled GTP analog.
-
Detection Reagent Addition: Add a terbium-labeled antibody that binds to the tagged K-Ras.
-
Incubation: Incubate the plate at room temperature to allow for the nucleotide exchange and antibody binding to occur.
-
Signal Measurement: Read the HTRF signal at the appropriate emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against the compound concentration to determine the IC50.
HTRF K-Ras/c-Raf Protein-Protein Interaction Assay
Application: To screen for compounds that disrupt the interaction between activated K-Ras and its downstream effector protein, c-Raf.
Principle: This TR-FRET based assay detects the binding of GTP-loaded (active) K-Ras to the Ras-binding domain (RBD) of c-Raf.[14][15][16] K-Ras and c-Raf-RBD are differentially tagged (e.g., with Tag1 and Tag2). A terbium-labeled antibody against one tag serves as the HTRF donor, and a fluorophore-labeled antibody against the other tag acts as the HTRF acceptor. When K-Ras and c-Raf-RBD interact, the donor and acceptor are brought into close proximity, generating a FRET signal. Compounds that inhibit this interaction will reduce the HTRF signal.
Protocol: [14]
-
Reagent Preparation: Prepare a binding buffer containing 1 mM DTT.
-
Compound Addition: Dispense the test compound at various concentrations into a 384-well plate.
-
Protein Addition: Add a solution containing Tag1-c-Raf-RBD to the wells.
-
Initiation of Binding: Add a solution of GppNHp-loaded (a non-hydrolyzable GTP analog) Tag2-K-Ras to initiate the binding reaction.
-
Detection Reagent Addition: Add a mixture of the terbium-labeled anti-Tag2 antibody and the fluorophore-labeled anti-Tag1 antibody.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Signal Measurement: Measure the fluorescence intensity at the emission wavelengths of the donor (620 nm) and acceptor (665 nm) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 of the test compound.
Thermal Shift Assay (TSA)
Application: To assess the direct binding of a compound to K-Ras by measuring changes in its thermal stability.
Principle: TSA, also known as differential scanning fluorimetry (DSF), measures the thermal denaturation of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.[17] The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[17]
-
Sample Preparation: In a 96-well PCR plate, prepare a reaction mixture containing purified K-Ras protein, a suitable buffer, and the SYPRO Orange fluorescent dye.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a no-compound control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with incremental temperature increases.
-
Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melting curve. The midpoint of the transition is the Tm. Calculate the change in melting temperature (ΔTm) between the protein with and without the compound.
Surface Plasmon Resonance (SPR)
Application: To obtain quantitative information on the binding affinity and kinetics of a compound to K-Ras in a label-free manner.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte (test compound) to a ligand (immobilized K-Ras).[21] This allows for the real-time monitoring of the association and dissociation phases of the binding event, from which kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD) can be derived.[21]
Protocol: [22]
-
Chip Preparation: Covalently immobilize purified K-Ras protein onto a sensor chip surface.
-
System Priming: Prime the SPR instrument with a suitable running buffer.
-
Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface at a constant flow rate. Include a buffer-only injection for baseline subtraction.
-
Association Phase: Monitor the increase in the SPR signal as the compound binds to the immobilized K-Ras.
-
Dissociation Phase: Switch back to the running buffer flow and monitor the decrease in the SPR signal as the compound dissociates from K-Ras.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound from the surface.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
Visualizations
K-Ras Signaling Pathway
References
- 1. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. aurorabiolabs.com [aurorabiolabs.com]
- 13. aurorabiolabs.com [aurorabiolabs.com]
- 14. aurorabiolabs.com [aurorabiolabs.com]
- 15. KRAS4b:RAF-1 Homogenous Time-Resolved Fluorescence Resonance Energy Transfer Assay for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 19. reactionbiology.com [reactionbiology.com]
- 20. bio-rad.com [bio-rad.com]
- 21. benchchem.com [benchchem.com]
- 22. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Utilizing K-Ras Ligand-Linker Conjugate 2 in Cellular Thermal Shift Assays (CETSA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing K-Ras Ligand-Linker Conjugate 2 in Cellular Thermal Shift Assays (CETSA). The protocols detailed below are designed to assess the target engagement of this conjugate with K-Ras within a cellular environment.
Introduction to K-Ras and CETSA
The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] It is a critical node in signaling pathways that control cell proliferation, differentiation, and survival, including the MAPK and PI3K/AKT pathways.[1][2] Mutations in the KRAS gene are prevalent in many cancers, making it a prime target for therapeutic intervention.[1]
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to determine the engagement of a ligand with its target protein in a cellular context.[3][4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[4][5] Upon heating, proteins denature and aggregate. However, when a ligand is bound to its target protein, the resulting complex is often more resistant to thermal denaturation, leading to a shift in its melting temperature (Tagg).[4] This thermal shift is a direct indicator of target engagement.[4]
This compound is a molecule that incorporates a ligand for K-Ras and a linker suitable for the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders.[6][7] While primarily designed for PROTAC development, this conjugate can also be employed in CETSA to verify its direct binding and stabilization of the K-Ras protein.
K-Ras Signaling Pathway
The following diagram illustrates the central role of K-Ras in downstream signaling pathways. Understanding these pathways is crucial for interpreting the cellular consequences of K-Ras engagement by a ligand.
References
- 1. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Immunoprecipitation of the K-Ras PROTAC Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional chimera that simultaneously binds to a target protein, such as the oncogenic K-Ras, and an E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
The formation of this ternary complex (K-Ras-PROTAC-E3 ligase) is the critical first step in the mechanism of action of a K-Ras PROTAC. Therefore, its detection and characterization are paramount for the validation and optimization of these novel drug candidates. Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions, making it an ideal method to confirm the formation of the K-Ras PROTAC ternary complex within a cellular context.
These application notes provide a detailed protocol for the immunoprecipitation of the K-Ras-PROTAC-E3 ligase ternary complex from cultured cells. The protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions from cell culture and lysis to the final analysis of the immunoprecipitated complex.
Data Presentation
The following tables summarize the key quantitative parameters for the immunoprecipitation protocol. These values are provided as a starting point and may require optimization for specific cell lines, PROTACs, and antibodies.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Recommended Concentration | Notes |
| K-Ras PROTAC | 1-100 nM | Optimal concentration should be determined empirically. |
| MG132 (Proteasome Inhibitor) | 10-20 µM | Pre-treatment is crucial to prevent the degradation of the ternary complex. |
| Anti-E3 Ligase Antibody (e.g., anti-VHL, anti-CRBN) | 2-5 µg per 1 mg of lysate | The choice of antibody depends on the E3 ligase recruited by the PROTAC. |
| Anti-K-Ras Antibody | 10 µg per 500 µL of lysate | For immunoprecipitating K-Ras as the bait protein. |
| Normal Rabbit/Mouse IgG | Equivalent amount to the primary antibody | Used as a negative control for the immunoprecipitation. |
| Protein A/G Magnetic Beads | 20-30 µL of slurry per IP | The choice of beads depends on the isotype of the primary antibody. |
Table 2: Incubation Times and Conditions
| Step | Incubation Time | Temperature |
| MG132 Pre-treatment | 1-2 hours | 37°C |
| PROTAC Treatment | 2-6 hours | 37°C |
| Cell Lysis | 30 minutes | 4°C |
| Lysate Pre-clearing | 1 hour | 4°C |
| Antibody Incubation with Lysate | Overnight (8-12 hours) | 4°C |
| Bead Incubation | 2-4 hours | 4°C |
| Washing Steps | 5 minutes per wash | 4°C |
| Elution | 5-10 minutes | 95-100°C |
Experimental Protocols
This protocol outlines the co-immunoprecipitation procedure to detect the K-Ras PROTAC ternary complex. The protocol assumes the use of a PROTAC that recruits either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase.
Materials
-
Cell Lines: Human cancer cell line expressing endogenous K-Ras (e.g., HCT116, MIA PaCa-2).
-
Reagents:
-
K-Ras PROTAC of interest
-
MG132 proteasome inhibitor (e.g., from Cayman Chemical)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer ("K-buffer"): 20 mM Tris-HCl pH 7.0, 150 mM NaCl, 1% Triton X-100, 1 mM DTT, supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Wash Buffer: Lysis Buffer diluted 1:1 with ice-cold PBS or 1x TBS.[2]
-
Protein A/G magnetic beads (e.g., from Thermo Fisher Scientific)
-
2x Laemmli sample buffer
-
-
Antibodies:
-
Primary antibody against the E3 ligase (e.g., rabbit anti-VHL or rabbit anti-CRBN)
-
Primary antibody against K-Ras (e.g., mouse anti-K-Ras)
-
Normal rabbit or mouse IgG for negative control
-
Secondary antibodies for Western blotting (e.g., HRP-conjugated anti-rabbit and anti-mouse IgG)
-
Procedure
1. Cell Culture and Treatment
-
Culture the chosen K-Ras expressing cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 10 cm dish until they reach 70-80% confluency.
-
Pre-treat the cells with 10-20 µM MG132 for 1-2 hours at 37°C to inhibit proteasomal degradation of the ternary complex.[2]
-
Treat the cells with the desired concentration of the K-Ras PROTAC (e.g., 1-100 nM) or vehicle control (DMSO) for 2-6 hours at 37°C.[2]
2. Cell Lysis
-
After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add 1 mL of ice-cold lysis buffer to each dish.
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
3. Protein Quantification and Lysate Pre-clearing
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with lysis buffer.
-
To reduce non-specific binding, pre-clear the lysate by adding 20 µL of Protein A/G magnetic bead slurry to 1 mg of total protein.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and carefully transfer the supernatant to a new pre-chilled tube.
4. Immunoprecipitation
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN).[2] In a separate tube for the negative control, add an equivalent amount of normal rabbit/mouse IgG.
-
Incubate the lysate-antibody mixture overnight (8-12 hours) at 4°C on a rotator to allow for the formation of the antibody-antigen complex.
-
The next day, add 30 µL of Protein A/G magnetic bead slurry to each immunoprecipitation sample.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
5. Washing
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads in the wash buffer, incubate for 5 minutes on a rotator at 4°C, pellet the beads, and discard the supernatant. This step is critical to remove non-specifically bound proteins.
6. Elution and Sample Preparation
-
After the final wash, remove all residual wash buffer.
-
Add 40 µL of 2x Laemmli sample buffer to the beads to elute the bound proteins.
-
Boil the samples at 95-100°C for 5-10 minutes to release the proteins from the beads and denature them.
-
Pellet the beads using a magnetic stand and carefully collect the supernatant containing the eluted proteins.
7. Western Blot Analysis
-
Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Probe the membrane with primary antibodies against K-Ras and the E3 ligase (VHL or CRBN) overnight at 4°C.
-
The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Successful co-immunoprecipitation of K-Ras with the E3 ligase in the PROTAC-treated sample, but not in the control samples, confirms the formation of the ternary complex.
Mandatory Visualization
Caption: K-Ras pathway, PROTAC action, and Co-IP workflow.
Caption: PROTAC-mediated K-Ras ternary complex formation and degradation.
References
Application Notes: Developing a Stable Cell Line for K-Ras Degrader Screening
Introduction
Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a frequently mutated oncogene in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] These mutations lock the K-Ras protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and tumorigenesis.[1][3][4]
Targeted protein degradation has emerged as a powerful therapeutic strategy to eliminate disease-causing proteins.[5] Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues co-opt the cell's natural ubiquitin-proteasome system to specifically tag a target protein for destruction.[6][7] To screen and characterize K-Ras degraders effectively, a robust and reproducible cellular assay system is essential. Stable cell lines engineered to report on K-Ras protein levels provide a consistent and scalable platform for high-throughput screening (HTS) and lead optimization.
These application notes provide a detailed framework and protocols for developing and validating a stable cell line for screening K-Ras protein degraders. The focus is on creating a system that allows for the sensitive and quantitative measurement of target protein degradation.
K-Ras Signaling Pathway
The diagram below illustrates the central role of K-Ras in activating key downstream pathways that promote cell growth and survival. K-Ras degraders aim to eliminate the K-Ras protein, thereby blocking these oncogenic signals.
Caption: K-Ras signaling pathway and point of intervention for degraders.
Experimental Strategy and Workflow
The primary goal is to create a cell line where K-Ras levels can be accurately and easily quantified. A highly effective method is to tag endogenous K-Ras with a reporter system. The HiBiT protein tagging system is ideal for this application; it utilizes an 11-amino-acid peptide tag (HiBiT) that can be inserted into the endogenous K-Ras locus using CRISPR/Cas9.[8] The tagged K-Ras protein level is then quantified by adding a complementary large subunit (LgBiT) and a substrate, which generates a luminescent signal directly proportional to the amount of HiBiT-K-Ras.[5][6] This approach avoids overexpression artifacts and ensures that the target protein is under its native regulatory control.[9]
The following diagram outlines the workflow for generating and validating a HiBiT-tagged K-Ras stable cell line.
Caption: Experimental workflow for generating a HiBiT-K-Ras cell line.
Protocol 1: Generation of Endogenously Tagged HiBiT-K-Ras Stable Cell Line via CRISPR/Cas9
This protocol describes the generation of a stable cell line where the endogenous K-Ras gene is tagged with HiBiT. This creates a physiologically relevant model for assessing degrader-induced protein loss.[9][10]
Materials:
-
Host cell line (e.g., A549, HCT116, MIA PaCa-2)
-
Cas9 expression vector (e.g., pX330)
-
sgRNA expression vector (e.g., pSpCas9(BB)-2A-Puro)
-
Donor plasmid containing HiBiT tag flanked by homology arms (~500-800 bp) corresponding to the K-Ras genomic locus
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin or other selection antibiotic
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well and standard culture plates
-
Genomic DNA extraction kit
-
PCR reagents and primers for screening
-
Sanger sequencing service
Methodology:
-
Design of sgRNA and Donor Template:
-
Design an sgRNA targeting the genomic region immediately upstream of the K-Ras stop codon.[10] Ensure high on-target and low off-target scores using design tools (e.g., CHOPCHOP, Benchling).
-
Clone the designed sgRNA sequence into the sgRNA expression vector.
-
Design a donor DNA template containing the HiBiT tag sequence, preceded by a flexible linker (e.g., GSSG), flanked by left and right homology arms identical to the genomic sequences surrounding the sgRNA cut site.[11][12]
-
Synthesize and clone the donor template into a suitable plasmid vector. It is critical to introduce silent mutations into the PAM site or sgRNA binding site within the donor template to prevent Cas9 from cutting the integrated sequence.
-
-
Transfection:
-
Seed 200,000 cells per well in a 6-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the Cas9/sgRNA expression vector and the donor plasmid according to the transfection reagent manufacturer's protocol.
-
-
Selection and Single-Cell Cloning:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration should be determined beforehand with a kill curve.[13]
-
Maintain selection for 3-5 days until non-transfected control cells are eliminated.
-
Once a resistant population emerges, lift the cells and perform serial dilution or use fluorescence-activated cell sorting (FACS) to seed single cells into 96-well plates.
-
Culture the single-cell clones until visible colonies form (approximately 2-3 weeks).
-
-
Screening and Verification of Clones:
-
Expand positive colonies into larger culture vessels.
-
Harvest a portion of cells from each clone for genomic DNA extraction.
-
Perform PCR using primers that flank the insertion site. Correctly edited clones will yield a larger PCR product than the wild-type allele.
-
Sequence the PCR products to confirm the in-frame insertion of the HiBiT tag and the absence of unintended mutations.
-
Protocol 2: Validation of HiBiT-K-Ras Stable Cell Line
1. Western Blot Analysis
This protocol validates the expression of the correctly sized HiBiT-tagged K-Ras protein.
Materials:
-
Validated HiBiT-K-Ras cell clones and parental (wild-type) cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-K-Ras, anti-HiBiT, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Protein Extraction: Lyse cell pellets from both parental and HiBiT-K-Ras clones using ice-cold RIPA buffer.[14]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[14][15]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-K-Ras, 1:1000; anti-loading control, 1:5000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and capture the chemiluminescent signal.[15]
-
-
Analysis: Compare the bands between the parental and tagged cell lines. The HiBiT-K-Ras clone should show a single band at a slightly higher molecular weight than the wild-type K-Ras band.
2. Functional Assay: Quantifying K-Ras Degradation
This protocol measures the dose-dependent degradation of HiBiT-K-Ras upon treatment with a degrader compound.
Materials:
-
Validated HiBiT-K-Ras stable cell line
-
White, opaque 96-well or 384-well assay plates
-
K-Ras degrader compound(s) and DMSO (vehicle control)
-
Nano-Glo® HiBiT Lytic Detection System (Promega) or similar
Methodology:
-
Cell Seeding: Seed HiBiT-K-Ras cells into assay plates at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the K-Ras degrader compound in culture medium. Treat the cells and include a DMSO-only control.
-
Incubation: Incubate the plate for a set period (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add the Nano-Glo® HiBiT lytic reagent, which contains LgBiT protein and substrate, to each well.[8]
-
Mix on an orbital shaker for 10 minutes to induce cell lysis and allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control wells (representing 100% K-Ras level).
-
Plot the normalized luminescence versus compound concentration and fit a dose-response curve to calculate degradation parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
3. Cell Viability Assay
This protocol assesses the downstream functional consequence of K-Ras degradation on cell proliferation and viability.
Materials:
-
Validated HiBiT-K-Ras stable cell line
-
Clear or white 96-well plates
-
K-Ras degrader compound(s) and DMSO
-
CellTiter-Glo® 2.0 Luminescent Cell Viability Assay (Promega) or similar ATP-based assay[16][17]
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with the degrader compound as described in the functional assay protocol. Use a longer incubation time (e.g., 72 hours) to observe effects on proliferation.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[18][19]
-
Mix on an orbital shaker for 2 minutes to lyse cells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control wells.
-
Plot the normalized viability versus compound concentration and fit a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation
Quantitative data from validation and screening experiments should be summarized in tables for clear comparison.
Table 1: K-Ras Degradation Parameters for Compound X
| Parameter | Value |
| DC₅₀ (nM) | 15.2 |
| Dₘₐₓ (%) | 92.5 |
| Timepoint (hours) | 16 |
| Cell Line | A549 HiBiT-K-Ras |
Table 2: Cell Viability (Growth Inhibition) Data for Compound X
| Parameter | Value |
| GI₅₀ (nM) | 25.8 |
| Incubation (hours) | 72 |
| Cell Line | A549 HiBiT-K-Ras |
Table 3: Comparison of K-Ras Degraders
| Compound | DC₅₀ (nM) in A549 | Dₘₐₓ (%) in A549 | GI₅₀ (nM) in A549 |
| Degrader-001 | 12.5 | 95 | 21.3 |
| Degrader-002 | 85.1 | 88 | 102.7 |
| Negative Control | >10,000 | <10 | >10,000 |
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A pan-KRAS degrader for the treatment of KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Degradation [promega.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 14. bio-rad.com [bio-rad.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 18. youtube.com [youtube.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of K-Ras Ligand-Linker Conjugate 2 in Xenograft Models: A Detailed Guide
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers. For decades, KRAS was considered "undruggable" due to the lack of deep pockets on its surface for small molecule inhibitors to bind. However, recent breakthroughs have led to the development of novel therapeutic strategies, including covalent inhibitors specifically targeting KRAS mutations like G12C, and emerging approaches such as proteolysis-targeting chimeras (PROTACs).
"K-Ras ligand-Linker Conjugate 2" is a key building block in the synthesis of K-Ras targeting PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate target proteins. They consist of a ligand that binds to the target protein (in this case, K-Ras), a linker, and a ligand for an E3 ubiquitin ligase.[1] By bringing the E3 ligase into proximity with K-Ras, the PROTAC facilitates the ubiquitination and subsequent degradation of K-Ras by the proteasome. This approach offers a distinct mechanism of action compared to traditional inhibitors that only block the protein's function.
These application notes provide a comprehensive overview and detailed protocols for utilizing K-Ras targeting therapies, conceptualized from components like the this compound, in preclinical xenograft models.
Core Concepts and Signaling Pathways
K-Ras is a small GTPase that functions as a molecular switch in signal transduction pathways. It cycles between an active GTP-bound state and an inactive GDP-bound state.[2] Oncogenic mutations, such as G12C, impair the GTPase activity of KRAS, leading to its accumulation in the active state and constitutive activation of downstream signaling pathways, primarily the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[3]
K-Ras Signaling Pathway and Point of Intervention
The following diagram illustrates the canonical K-Ras signaling pathway and the mechanism of action for both direct inhibitors and PROTAC-mediated degradation.
Caption: K-Ras signaling pathway and therapeutic intervention points.
Preclinical Evaluation in Xenograft Models
Xenograft models are indispensable for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel anti-cancer agents. In these models, human cancer cells are implanted into immunocompromised mice.
Experimental Workflow for Xenograft Studies
The following diagram outlines a typical workflow for a xenograft study evaluating a K-Ras targeted therapy.
Caption: Standard experimental workflow for xenograft studies.
Detailed Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Culture:
-
Culture human cancer cell lines harboring the relevant K-Ras mutation (e.g., MIA PaCa-2 for pancreatic cancer, H358 for non-small cell lung cancer) in appropriate media and conditions.[4]
-
Harvest cells during the exponential growth phase and assess viability (should be >95%).
-
-
Animal Model:
-
Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Allow mice to acclimatize for at least one week before the experiment.
-
-
Implantation:
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.[5]
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
Protocol 2: In Vivo Efficacy Study
-
Group Formation:
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=5-10 mice per group).
-
-
Drug Formulation and Administration:
-
Formulate the K-Ras targeted agent (e.g., a PROTAC synthesized from this compound) in a suitable vehicle.
-
Administer the drug via the intended clinical route, typically oral gavage (PO) or intraperitoneal (IP) injection.[4]
-
The dosing schedule can be once daily (QD) or twice daily (BID).
-
-
Data Collection:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise tumors, weigh them, and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for immunohistochemistry (IHC).
-
Collect blood samples for PK analysis.
-
Protocol 3: Pharmacodynamic (PD) Analysis
-
Western Blotting for Downstream Signaling:
-
Homogenize a portion of the frozen tumor tissue to extract proteins.
-
Perform Western blotting to assess the levels of total and phosphorylated ERK (p-ERK) to confirm inhibition of the MAPK pathway. A reduction in p-ERK indicates target engagement and downstream pathway modulation.[6]
-
-
LC/MS for Target Engagement/Degradation:
-
For PROTACs, the primary PD marker is the degradation of the target protein.
-
Use liquid chromatography-mass spectrometry (LC/MS) to quantify the levels of K-Ras protein in tumor lysates from treated versus control animals. A significant reduction in total K-Ras protein levels confirms the PROTAC mechanism of action.[5]
-
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize representative quantitative data from xenograft studies of K-Ras inhibitors, which can serve as a benchmark for evaluating novel agents like K-Ras PROTACs.
Table 1: In Vivo Efficacy of K-Ras Inhibitors in CDX Models
| Compound | Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Observations | Reference |
| Compound 13 | Pancreatic | MIA PaCa-2 | 30 mg/kg, IP, QD | Significant tumor regression | A covalent inhibitor of KRAS-G12C. | [4] |
| Compound 13 | Pancreatic | MIA PaCa-2 | 100 mg/kg, IP, QD | Tumor cures observed | High dose led to complete tumor eradication in some animals. | [4] |
| ARS-1620 | N/A | KRAS G12C models | N/A | Potent anti-tumor activity | An orally bioavailable covalent inhibitor of KRAS G12C. | [7] |
| BI-2493 | Gastric | MKN1 (KRAS WT amp) | 90 mg/kg, PO | 140% | Pan-KRAS inhibitor showing durable tumor regression. | [8] |
| BI-2493 | Esophageal | PDX model (KRAS WT amp) | N/A | 78% | Efficacy in a patient-derived xenograft model. | [8] |
Table 2: Pharmacodynamic Effects of K-Ras Inhibitors in Xenograft Tumors
| Compound | Cell Line | Dose | Timepoint | % K-Ras Occupancy | p-ERK Inhibition | Reference |
| Compound A | MIA PaCa-2 | 30 mg/kg | N/A | Sustained | Sustained inhibition | A KRAS G12C inhibitor. |
| ARS-1620 | N/A | Dose-dependent | N/A | Rapid engagement | Dose-dependent inhibition | Correlates with anti-tumor activity. |
Mechanism of Action: K-Ras PROTAC
The diagram below illustrates the ternary complex formation that is central to the mechanism of action for a K-Ras PROTAC.
Caption: Mechanism of action for a K-Ras PROTAC.
The development of molecules derived from components like this compound represents a promising frontier in targeting oncogenic K-Ras. The use of robust and well-characterized xenograft models is critical for the preclinical validation of these novel therapeutic agents. The protocols and data presented here provide a framework for researchers to design and execute meaningful in vivo studies to evaluate the efficacy and mechanism of action of K-Ras-targeting PROTACs and other next-generation inhibitors. Careful attention to experimental design, including the choice of cell lines, dosing regimens, and pharmacodynamic endpoints, will be essential for advancing these therapies toward clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 3. Emerging strategies to target RAS signaling in human cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
Application Notes and Protocols for Detecting K-Ras Degradation via Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of K-Ras protein using a cycloheximide (B1669411) (CHX) chase assay followed by Western blotting. This method is crucial for studying the stability of K-Ras and the effects of potential therapeutic agents that target it for degradation.
Introduction
Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in signaling pathways regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are prevalent in many human cancers, making it a key target for drug development.[1] One therapeutic strategy involves promoting the degradation of the K-Ras protein. Western blotting is a fundamental technique to monitor the levels of K-Ras and assess its degradation over time. A cycloheximide chase assay is employed to inhibit new protein synthesis, allowing for the specific observation of the degradation of the existing protein pool.[2][3]
Key Signaling Pathway Involving K-Ras
The K-Ras signaling pathway is initiated by the activation of receptor tyrosine kinases or G protein-coupled receptors, which leads to the loading of K-Ras with GTP, its active state.[1] Active K-Ras then stimulates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, driving cell growth and proliferation.[1] The activity of K-Ras is terminated by GTPase-activating proteins (GAPs) that promote the hydrolysis of GTP to GDP, returning K-Ras to its inactive state.[1] Protein degradation, often mediated by the ubiquitin-proteasome system, is another critical mechanism for regulating the cellular levels of K-Ras.[4][5]
Experimental Protocol: Cycloheximide Chase Assay and Western Blotting for K-Ras Degradation
This protocol outlines the steps to determine the half-life of K-Ras in cultured cells.
Materials and Reagents
Table 1: Reagents and Recommended Concentrations
| Reagent | Recommended Concentration/Supplier |
| Primary Antibodies | |
| Rabbit anti-K-Ras | 1:1000 - 1:10000 dilution (e.g., Proteintech 12063-1-AP, Abcam ab275876)[6] |
| Mouse anti-K-Ras | 1-2 µg/mL (e.g., Thermo Fisher 415700)[7] |
| Loading Control (e.g., anti-GAPDH, anti-β-Actin) | As per manufacturer's recommendation |
| Secondary Antibodies | |
| HRP-conjugated anti-rabbit IgG | As per manufacturer's recommendation |
| HRP-conjugated anti-mouse IgG | As per manufacturer's recommendation |
| Reagents for Cell Culture and Treatment | |
| Cycloheximide (CHX) | 50 µg/mL in DMSO[8] |
| DMSO (Vehicle control) | Same volume as CHX |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | |
| Fetal Bovine Serum (FBS) | |
| Penicillin-Streptomycin | |
| Lysis Buffer and Sample Preparation | |
| RIPA buffer | (For nuclear or hard-to-solubilize proteins)[9][10] |
| Tris-HCl lysis buffer | (For cytoplasmic proteins)[9] |
| Protease Inhibitor Cocktail | As per manufacturer's recommendation[11][12] |
| Phosphatase Inhibitor Cocktail | As per manufacturer's recommendation |
| BCA Protein Assay Kit | |
| 4X Laemmli Sample Buffer | |
| Western Blotting | |
| SDS-PAGE Gels (e.g., 4-20% gradient) | |
| PVDF or Nitrocellulose Membranes | |
| Transfer Buffer | |
| TBST (Tris-Buffered Saline with 0.1% Tween-20) | |
| Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST) | |
| ECL Substrate |
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Seed cells (e.g., A549, HCT116) in appropriate culture dishes and grow to 70-80% confluency. b. If testing a compound's effect on K-Ras degradation, treat the cells with the compound for the desired duration before starting the CHX chase. Include a vehicle-treated control.[13] c. Prepare a stock solution of cycloheximide (e.g., 50 mg/mL in DMSO).[8]
2. Cycloheximide Chase: a. To start the chase, add CHX to the cell culture medium to a final concentration of 50 µg/mL.[8] For the 0-hour time point, harvest the cells immediately before or after adding CHX. b. Incubate the cells and harvest them at various time points (e.g., 0, 2, 4, 6, 8, and 12 hours) to monitor the decrease in K-Ras protein levels. The duration of the chase may need to be optimized depending on the cell line and the stability of K-Ras.[2]
3. Lysate Preparation: a. At each time point, wash the cells twice with ice-cold PBS.[11] b. For adherent cells, scrape them in ice-cold PBS and centrifuge to pellet.[11][12] For suspension cells, pellet them directly by centrifugation.[11][12] c. Lyse the cell pellets in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9][14] Keeping samples cold is crucial to prevent protein degradation.[11] d. Incubate the lysates on ice for 30 minutes with occasional vortexing.[8] e. Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[8] f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
4. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.[11][14] b. Normalize the concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
5. Western Blotting: a. Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[8] b. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[15] c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1][15] f. Incubate the membrane with the primary anti-K-Ras antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[1] g. Wash the membrane three times with TBST for 5-10 minutes each.[15] h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15] i. Wash the membrane again three times with TBST. j. Detect the protein bands using an ECL substrate and an imaging system. k. Strip the membrane (if necessary) and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-Actin) to confirm equal protein loading.
6. Data Analysis: a. Quantify the band intensities for K-Ras and the loading control at each time point using densitometry software (e.g., ImageJ).[2] b. Normalize the K-Ras band intensity to the corresponding loading control intensity for each time point. c. Plot the normalized K-Ras intensity against time. The time point at which the K-Ras level is reduced to 50% of the initial level (time 0) is the protein's half-life.
Data Presentation
Table 2: Example Data from a Cycloheximide Chase Experiment
| Time (hours) | K-Ras Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized K-Ras Intensity | % K-Ras Remaining |
| 0 | 1.00 | 1.02 | 0.98 | 100 |
| 2 | 0.85 | 1.01 | 0.84 | 86 |
| 4 | 0.62 | 0.99 | 0.63 | 64 |
| 6 | 0.45 | 1.03 | 0.44 | 45 |
| 8 | 0.28 | 1.00 | 0.28 | 29 |
| 12 | 0.10 | 0.98 | 0.10 | 10 |
Troubleshooting
Table 3: Common Issues and Solutions in K-Ras Western Blotting
| Problem | Possible Cause | Suggested Solution |
| No or weak K-Ras signal | Insufficient protein loading | Increase the amount of protein loaded per lane (e.g., up to 50 µg). |
| Suboptimal antibody dilution | Optimize the primary antibody concentration.[13] | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining.[13] | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phosphoproteins).[13] |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody.[13] | |
| Inadequate washing | Increase the number and duration of wash steps with TBST.[13] | |
| Inconsistent loading control | Pipetting errors | Use calibrated pipettes and ensure careful loading.[13] |
| Inaccurate protein quantification | Use a reliable protein assay like BCA and ensure samples are within the linear range.[13] | |
| Loading control expression affected by treatment | Validate the stability of the chosen loading control or test an alternative one.[13] | |
| Protein degradation in lysate | Inadequate protease inhibition | Always add fresh protease inhibitors to the lysis buffer.[13] Keep samples on ice or at -80°C.[9][16] |
| Repeated freeze-thaw cycles | Aliquot lysates after preparation to avoid multiple freeze-thaw cycles.[13][16] |
References
- 1. K-Ras Antibody (#53270) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitination of K-Ras enhances activation and facilitates binding to select downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K128 ubiquitination constrains RAS activity by expanding its binding interface with GAP proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS antibody (12063-1-AP) | Proteintech [ptglab.com]
- 7. K-Ras Monoclonal Antibody (9.13) (415700) [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 12. ptglab.com [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 15. abcam.com [abcam.com]
- 16. blog.cellsignal.com [blog.cellsignal.com]
Troubleshooting & Optimization
troubleshooting poor K-Ras degradation with PROTACs
Welcome to the technical support center for K-Ras targeting Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the development and experimental use of K-Ras degraders.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments.
Issue 1: Low or No Degradation of K-Ras
You have treated your cells with a K-Ras PROTAC, but the Western blot shows minimal or no reduction in K-Ras protein levels.
Potential Causes and Solutions
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[1][2][3]
-
Troubleshooting Steps:
-
Assess Permeability: Use a permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine the PROTAC's ability to cross a lipid membrane.[1]
-
Optimize PROTAC Structure: If permeability is low, consider medicinal chemistry efforts to modify the PROTAC's physicochemical properties, such as reducing its size or increasing its lipophilicity.[4][5]
-
-
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between K-Ras, the PROTAC, and the E3 ligase is crucial for ubiquitination and subsequent degradation.[1][6]
-
Troubleshooting Steps:
-
Confirm Ternary Complex Formation: Perform a Co-Immunoprecipitation (Co-IP) experiment. Pull down the E3 ligase (e.g., VHL or CRBN) and blot for K-Ras.[1] The presence of K-Ras in the immunoprecipitate indicates ternary complex formation.
-
Biophysical Assays: Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinities and cooperativity of the ternary complex in vitro.[6][7]
-
Optimize Linker: The length and composition of the PROTAC linker are critical for optimal ternary complex formation.[8][9] Consider synthesizing and testing a library of PROTACs with varying linker lengths and compositions.
-
-
-
Low E3 Ligase Expression: The recruited E3 ligase must be sufficiently expressed in the cell line being used.[2][10]
-
Troubleshooting Steps:
-
Check E3 Ligase Levels: Perform a Western blot to determine the expression level of the recruited E3 ligase (e.g., VHL or CRBN) in your target cells.[11]
-
Choose a Different Cell Line: If expression is low, consider using a different cell line with higher endogenous levels of the E3 ligase.
-
Recruit a Different E3 Ligase: If VHL-based PROTACs are ineffective, exploring a CRBN-based degrader might be a viable alternative.[10]
-
-
-
Lack of Ubiquitination: Even if a ternary complex forms, ubiquitination may not occur if accessible lysine (B10760008) residues on the surface of K-Ras are not properly oriented towards the E2 ubiquitin-conjugating enzyme.[1]
-
Troubleshooting Steps:
-
In-Cell Ubiquitination Assay: Immunoprecipitate K-Ras from cell lysates treated with your PROTAC and a proteasome inhibitor (e.g., MG132). Then, perform a Western blot and probe for ubiquitin. An increase in high-molecular-weight ubiquitinated K-Ras species indicates successful ubiquitination.[1]
-
Structural Modeling: Use computational modeling to predict the structure of the ternary complex and assess the accessibility of lysine residues on K-Ras.[9]
-
-
Experimental Workflow for Troubleshooting Low Degradation
Caption: Troubleshooting workflow for low K-Ras degradation.
Issue 2: The "Hook Effect" is Observed
You observe a bell-shaped dose-response curve where higher concentrations of the PROTAC lead to less degradation.[2][10]
Potential Cause and Solution
-
Formation of Ineffective Binary Complexes: At high concentrations, the PROTAC can saturate both K-Ras and the E3 ligase independently, forming binary complexes that prevent the formation of the productive ternary complex.[2][6]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations to clearly define the optimal concentration window for degradation.[2]
-
Operate at Optimal Concentrations: For subsequent experiments, use concentrations at or near the "valley" of the bell-shaped curve to maximize degradation.
-
-
Issue 3: Off-Target Effects are Observed
You observe cellular phenotypes that do not correlate with K-Ras degradation, or your proteomics data reveals degradation of other proteins.
Potential Causes and Solutions
-
Warhead Binds to Other Proteins: The ligand targeting K-Ras may have affinity for other proteins with similar binding pockets.[2]
-
E3 Ligase Recruiter Engages Unintended Proteins: The E3 ligase ligand might interact with other cellular machinery.[2]
-
Formation of Alternative Ternary Complexes: The PROTAC may bring the E3 ligase into proximity with proteins other than K-Ras.[2]
Troubleshooting Steps:
-
Global Proteomics: Use unbiased global proteomics (e.g., LC-MS/MS) to quantify changes across the entire proteome in response to PROTAC treatment.[2] This will identify any off-target proteins that are being degraded.
-
Use Negative Controls:
-
Inactive Epimer: Synthesize a stereoisomer of the E3 ligase ligand that does not bind to the E3 ligase. This control helps confirm that the observed degradation is dependent on E3 ligase recruitment.
-
"Broken" PROTAC: Use a control where either the K-Ras warhead or the E3 ligase ligand is inactive to ensure both ends of the PROTAC are required for activity.[2]
-
-
Medicinal Chemistry Optimization: If significant off-target effects are identified, medicinal chemistry efforts may be required to improve the selectivity of the K-Ras warhead.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a K-Ras PROTAC?
A K-Ras PROTAC is a heterobifunctional molecule with a ligand that binds to the K-Ras protein and another ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[2] This brings K-Ras and the E3 ligase into close proximity, forming a ternary complex.[12][13] This proximity induces the E3 ligase to transfer ubiquitin to K-Ras, marking it for degradation by the proteasome.[14] The PROTAC is then released and can catalytically induce the degradation of multiple K-Ras molecules.[12][15]
K-Ras PROTAC Mechanism of Action
Caption: Mechanism of K-Ras degradation by a PROTAC.
Q2: Which E3 ligases are commonly used for K-Ras PROTACs?
The most commonly and successfully recruited E3 ligase for K-Ras degradation is the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[10] Cereblon (CRBN) has also been explored, though some studies suggest VHL-based degraders may be more efficient for K-Ras mutants.[10]
Q3: How do I measure K-Ras degradation?
The most common method to measure K-Ras degradation is by Western Blot .[16][17]
Experimental Protocol: Western Blot for K-Ras Degradation
-
Cell Culture and Treatment: Plate K-Ras mutant cells (e.g., MIA PaCa-2, AsPC-1) at an appropriate density and allow them to adhere overnight.[1][17] Treat the cells with a dose-response of your K-Ras PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[1][16]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against K-Ras overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Q4: How do I confirm ternary complex formation in cells?
Co-Immunoprecipitation (Co-IP) is a standard method to verify the formation of the K-Ras:PROTAC:E3 ligase ternary complex within cells.[1]
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Treatment: Treat K-Ras mutant cells with the optimal degradation concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[1]
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.[1]
-
Pre-clearing: Incubate the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.[1]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or K-Ras overnight at 4°C.[1]
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the eluate by Western blotting. Probe for K-Ras if you pulled down the E3 ligase, or probe for the E3 ligase if you pulled down K-Ras.
Q5: What are typical DC50 and Dmax values for K-Ras PROTACs?
The DC50 (concentration for 50% maximal degradation) and Dmax (maximum percentage of degradation) values for K-Ras PROTACs can vary depending on the specific PROTAC, cell line, and experimental conditions.[2] Below is a table summarizing reported values for some K-Ras PROTACs.
| PROTAC | K-Ras Mutant | Cell Line | DC50 | Dmax | E3 Ligase |
| LC-2 | G12C | NCI-H2030 | 0.59 µM | ~75% | VHL |
| LC-2 | G12C | MIA PaCa-2 | 0.32 µM | ~75% | VHL |
| Compound 8o | G12D | AsPC-1 | - | Potent Degradation | VHL |
| ACBI3 | Pan-mutant | Various | Potent Degradation | - | VHL |
| ACBI4 | G12R | Cal-62 | 162 nM | 93% | VHL |
| PROTAC 3 | G12R | Cal-62 | 462 nM | 75% | VHL |
Data compiled from multiple sources.[4][7][18]
Q6: How do I assess the functional consequences of K-Ras degradation?
Degradation of oncogenic K-Ras is expected to suppress downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[2][19] You can monitor the phosphorylation status of key proteins in these pathways to confirm the functional consequence of K-Ras degradation.
Experimental Protocol: Analysis of Downstream Signaling (pERK)
-
Cell Treatment and Lysis: Follow the same procedure as the cellular degradation assay, typically with a shorter treatment time (e.g., 6 hours) to capture signaling changes.[16]
-
Western Blotting: Perform Western blotting as described above, probing separate membranes or stripping and re-probing the same membrane for phosphorylated ERK (pERK), total ERK, and a loading control.[16]
-
Data Analysis: Quantify the band intensities and calculate the ratio of pERK to total ERK to determine the extent of signaling inhibition.[16]
K-Ras Downstream Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 4. Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Pan-KRAS Mutations: A Novel Strategy for Hard-to-Treat Cancers Using PROTAC Technology | Lab Manager [labmanager.com]
- 15. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Hook Effect in K-Ras PROTAC Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the hook effect in K-Ras Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in K-Ras PROTAC experiments, and why is it a concern?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein, in this case, K-Ras, decreases at high concentrations of the PROTAC molecule.[1][2] This results in a characteristic "bell-shaped" or "hooked" dose-response curve, contrasting with the typical sigmoidal curve where increasing concentration leads to a plateau of maximum effect.[2][3] At optimal concentrations, a PROTAC facilitates the formation of a productive ternary complex, consisting of the K-Ras protein, the PROTAC, and an E3 ligase, which leads to the ubiquitination and subsequent degradation of K-Ras.[3][4] However, at excessive concentrations, the PROTAC can independently bind to either K-Ras or the E3 ligase, forming non-productive binary complexes (K-Ras-PROTAC or E3 Ligase-PROTAC).[2] These binary complexes compete with the formation of the productive ternary complex, thus inhibiting the degradation of the target protein.[2] This can lead to the misinterpretation of a PROTAC's potency and efficacy, potentially causing a potent degrader to be overlooked if tested at concentrations that are too high.
Q2: What are the key factors influencing the hook effect in K-Ras PROTACs?
A2: The hook effect is primarily governed by the equilibrium between the formation of binary and ternary complexes.[1] Several key factors influence this equilibrium:
-
Binding Affinities: The relative binding affinities of the PROTAC for K-Ras and the recruited E3 ligase are crucial. A significant imbalance in these affinities can favor the formation of one binary complex over the other, exacerbating the hook effect.[1][5]
-
Cooperativity: Cooperativity describes how the binding of one protein to the PROTAC influences the binding of the other. Positive cooperativity, where the formation of a binary complex increases the affinity for the second protein, helps stabilize the ternary complex and can mitigate the hook effect.[1] Conversely, negative cooperativity can worsen it.
-
Linker Length and Composition: The linker connecting the K-Ras binding warhead and the E3 ligase ligand is critical for the formation of a stable and productive ternary complex.[1][4] A linker that is too short, too long, or too rigid can sterically hinder the simultaneous binding of both proteins, leading to a more pronounced hook effect.[1]
-
Cellular Concentration of Target and E3 Ligase: The relative abundance of K-Ras and the recruited E3 ligase within the cell can also impact the severity of the hook effect.[1]
Q3: How can I experimentally identify and overcome the hook effect in my K-Ras PROTAC experiments?
A3: Addressing the hook effect involves careful experimental design and optimization. Here are several strategies:
-
Conduct Comprehensive Dose-Response Studies: Perform experiments over a very broad range of PROTAC concentrations (e.g., 1 pM to 100 µM) to fully characterize the dose-response curve.[2] This will help identify the optimal concentration for maximum degradation (Dmax) and the concentration at which the hook effect begins.[2]
-
Optimize the PROTAC Linker: Systematically synthesize and test a series of PROTACs with varying linker lengths, compositions, and attachment points. This can help identify a linker that promotes more stable and productive ternary complex formation.[1]
-
Balance Binary Binding Affinities: Measure the binary binding affinities of your PROTAC to K-Ras and the E3 ligase separately using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1][3] If a large disparity exists, consider redesigning the warhead or E3 ligase ligand to achieve more balanced affinities.[1]
-
Assess Ternary Complex Formation Directly: Employ biophysical or cellular assays to directly measure the formation of the K-Ras-PROTAC-E3 ligase ternary complex at different PROTAC concentrations.[2] Techniques like co-immunoprecipitation (Co-IP), AlphaLISA, or FRET can provide direct evidence and help correlate ternary complex formation with degradation efficiency.[3][6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Bell-shaped dose-response curve observed in Western blot. | You are likely observing the hook effect.[2] | 1. Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations to clearly define the bell shape.[2] 2. Determine Optimal Concentration: Identify the concentration that yields maximum degradation (Dmax) and use concentrations at or below this for future experiments.[2] 3. Assess Ternary Complex Formation: Use assays like Co-IP or AlphaLISA to correlate the decrease in degradation with reduced ternary complex formation at high concentrations.[2] |
| Weak or no K-Ras degradation observed at expected concentrations. | The tested concentrations might be in the hook effect region, or the PROTAC may be inactive for other reasons.[5] | 1. Test a Wider Concentration Range: It's possible the initial concentration range was too high. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2] 2. Verify Target Engagement: Confirm that the PROTAC can bind to K-Ras and the E3 ligase individually. 3. Check Cell Line and E3 Ligase Expression: Ensure the cell line expresses sufficient levels of both K-Ras and the recruited E3 ligase.[2] 4. Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration for degradation.[2] |
| Biophysical assays show weak ternary complex formation or negative cooperativity. | The PROTAC design may not be optimal for facilitating a stable ternary complex. | 1. Modify the Linker: Synthesize and test PROTACs with different linker lengths and compositions to improve the geometry of the ternary complex.[1] 2. Re-evaluate Warhead and E3 Ligase Ligand: If linker optimization is unsuccessful, consider redesigning the K-Ras binder or the E3 ligase ligand to achieve better-balanced affinities or more favorable protein-protein interactions.[1] 3. Confirm Protein Quality: Ensure the purity and activity of your recombinant K-Ras and E3 ligase proteins, as misfolded or aggregated proteins will yield poor results.[1] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for recently developed K-Ras degraders. This data can serve as a benchmark for your experiments.
| Degrader | Target | E3 Ligase | DC50 | Dmax | Cell Line | Reference |
| LC-2 | K-Ras G12C | VHL | 0.25 - 0.76 µM | ~75-90% | Various K-Ras G12C cell lines | [7] |
| Compound 8o | K-Ras G12D | VHL | Potent (specific values not provided) | Potent (specific values not provided) | AsPC-1 | [8][9] |
| ACBI4 | K-Ras G12R | VHL | 162 nM (at 18h) | 93% | Cal-62 | [10] |
| PROTAC 4 | K-Ras G12D | VHL | 4 nM (at 24h) | 94% | HiBiT-K-Ras G12D | [10] |
Experimental Protocols
Western Blotting for K-Ras Degradation
This protocol outlines the steps to quantify the degradation of K-Ras following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the K-Ras PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to observe the potential hook effect.[2] Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[11]
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[12]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against K-Ras. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).[12]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.[12]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Quantify band intensities using densitometry software.
-
Normalize the K-Ras signal to the loading control signal.
-
Plot the percentage of remaining K-Ras protein against the log of the PROTAC concentration to generate a dose-response curve.
-
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is for confirming the formation of the K-Ras-PROTAC-E3 ligase ternary complex in cells.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of the K-Ras PROTAC or vehicle control. To stabilize the ternary complex and prevent degradation, co-treat with a proteasome inhibitor (e.g., MG132).[2]
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against K-Ras (or an epitope tag if applicable) to form an antibody-antigen complex.[2]
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the recruited E3 ligase (e.g., VHL, Cereblon) and K-Ras to confirm the presence of both proteins in the immunoprecipitated complex.
-
Visualizations
Caption: Simplified K-Ras signaling pathway.
Caption: PROTAC mechanism and the hook effect.
Caption: Troubleshooting workflow for the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ternary complex formation - Profacgen [profacgen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Item - Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - American Chemical Society - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
improving cell permeability of K-Ras ligand-Linker Conjugate 2
Welcome to the technical support center for K-Ras Ligand-Linker Conjugate 2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the cell permeability of this conjugate and to troubleshoot common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question 1: Why is the apparent cell permeability of my this compound low in my Caco-2 assay?
Answer:
Low cell permeability is a common challenge for Proteolysis Targeting Chimeras (PROTACs) due to their high molecular weight and large polar surface area, which are beyond the typical range for orally bioavailable drugs (a concept often referred to as "beyond the Rule of 5"). Several factors could be contributing to the low apparent permeability of Conjugate 2:
-
Physicochemical Properties: this compound has a molecular weight of 822.99 g/mol and a topological polar surface area (TPSA) of 161 Ų, both of which can negatively impact passive diffusion across the cell membrane.
-
Linker Composition and Flexibility: The linker in PROTACs plays a crucial role in their physicochemical properties. Long and flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, can increase the molecule's size and polarity, thus reducing permeability.
-
Active Efflux: The conjugate may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are expressed on the apical side of Caco-2 cells and actively pump the compound out of the cell. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
-
Low Compound Recovery: Poor recovery of the compound during the assay can lead to an underestimation of its permeability. This can be caused by non-specific binding to the assay plates or instability of the compound in the assay buffer.
Question 2: How can I improve the cell permeability of this compound?
Answer:
Several strategies can be employed to improve the cell permeability of PROTACs like Conjugate 2:
-
Linker Optimization:
-
Shorten the Linker: Generally, shorter linkers lead to more permeable compounds.
-
Increase Rigidity: Replacing flexible linkers with more rigid structures, such as alkyl chains or cyclic moieties (e.g., piperazine), can improve permeability.
-
Reduce Polarity: Substituting polar functional groups in the linker, for instance, replacing an amide with an ester, can decrease the number of hydrogen bond donors and lower the polar surface area.
-
-
Introduce Intramolecular Hydrogen Bonds: Designing the molecule to form internal hydrogen bonds can shield its polar surface, effectively making it more compact and less polar, which can enhance membrane permeability.
-
Prodrug Approach: A lipophilic group can be added to the molecule, which is cleaved by intracellular enzymes to release the active PROTAC. This can mask the polarity of the molecule and improve its ability to cross the cell membrane.[1]
-
Formulation Strategies: If structural modification is not feasible, encapsulating the conjugate in nanoparticle formulations, such as lipid-based nanoparticles (LNPs) or polymeric micelles, can improve its solubility and cellular uptake.[2]
Question 3: My compound recovery in the Caco-2 assay is low. What can I do to improve it?
Answer:
Low compound recovery is a frequent issue, especially with large and lipophilic molecules like PROTACs. Here are some steps to troubleshoot and improve recovery:
-
Check for Precipitation: Visually inspect your dosing solution and the wells of the assay plate for any signs of compound precipitation. If solubility is an issue, consider reducing the test concentration or using a co-solvent like DMSO (typically below 1% in the final assay).
-
Use Low-Binding Plates: Non-specific binding to plastic surfaces is a major cause of poor recovery. Utilize low-binding assay plates to minimize this issue.
-
Incorporate Bovine Serum Albumin (BSA): Adding a low concentration of BSA (e.g., 0.25-1%) to the basolateral (receiver) compartment can act as a "sink" for the compound, mimicking physiological conditions and reducing non-specific binding to the plate.
-
Optimize Sample Handling: Ensure that the compound is stable in the assay buffer and under the storage conditions used.
Below is a troubleshooting workflow to address low cell permeability:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a K-Ras PROTAC derived from Conjugate 2?
A1: this compound is a component used to synthesize a K-Ras PROTAC. A PROTAC is a heterobifunctional molecule with one end binding to the target protein (K-Ras) and the other end recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination of K-Ras, marking it for degradation by the proteasome. This "chemical knockdown" approach removes the K-Ras protein from the cell.
Q2: What is the K-Ras signaling pathway?
A2: The K-Ras protein is a key component of the RAS/MAPK signaling pathway, which regulates cell growth, proliferation, and differentiation. When activated by upstream signals (e.g., from growth factor receptors), K-Ras activates a cascade of downstream proteins, including RAF, MEK, and ERK, ultimately leading to changes in gene expression that promote cell division. Mutations in K-Ras can lead to its constitutive activation, driving uncontrolled cell growth in cancer.
Q3: Which permeability assay should I use: PAMPA or Caco-2?
A3: The choice depends on your experimental needs:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening of compounds to assess their potential for passive transcellular permeability.
-
Caco-2 Permeability Assay: This is considered the "gold standard" for in vitro permeability assessment. It uses a monolayer of human intestinal cells (Caco-2) and can measure both passive diffusion and active transport (including efflux). It provides a more physiologically relevant model of intestinal absorption.
Data on Physicochemical Properties and Permeability of PROTACs
The following table summarizes the physicochemical properties of this compound and provides experimental permeability data for other representative PROTACs to illustrate the impact of linker modifications. Note: Experimental data for Conjugate 2 is not publicly available; the provided data for other compounds serves as a reference.
| Compound | Target | Linker Type | MW ( g/mol ) | TPSA (Ų) | logP | PAMPA Pe (10⁻⁶ cm/s) |
| This compound | K-Ras | PEG-based | 822.99 | 161 | 4.41 | Not Available |
| MZ1 | BET | 3-unit PEG | 895.0 | 227.4 | 3.6 | 0.01 - 0.1 |
| ARV-771 | BET | Amide-containing | 812.0 | 196.6 | 4.2 | 0.2 - 0.3 |
| VHL-PROTAC (Compound 7) | - | 2-unit PEG | ~900 | - | - | ~0.6 |
| VHL-PROTAC (Compound 8) | - | 3-unit PEG | ~950 | - | - | ~0.03 |
| VHL-PROTAC (Compound 15) | - | 1-unit PEG | ~900 | - | - | ~0.005 |
| VHL-PROTAC (Compound 17) | - | Alkyl | ~880 | - | - | ~0.002 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a compound.
Materials:
-
PAMPA plate (96-well format with a donor and an acceptor plate separated by a microfilter disc)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds
-
Plate reader for UV-Vis spectroscopy or LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Apply 5 µL of the phospholipid solution to the filter of each well in the donor plate.
-
Prepare Dosing Solutions: Dissolve the test compound and controls in PBS (with a small percentage of a co-solvent like DMSO if necessary) to the desired concentration.
-
Start Assay: Add 200 µL of the dosing solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Papp): Use the appropriate formula to calculate the apparent permeability coefficient.
Caco-2 Permeability Assay
This protocol outlines the key steps for performing a bidirectional Caco-2 permeability assay.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test compound, control compounds (high/low permeability), and efflux inhibitors (e.g., verapamil)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-28 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer and equilibrate for 30-60 minutes at 37°C.
-
Dosing:
-
Apical to Basolateral (A→B) Transport: Add the dosing solution containing the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantification: Determine the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the efflux ratio (ER = Papp(B→A) / Papp(A→B)).
-
References
K-Ras PROTACs Technical Support Center: Enhancing Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving K-Ras Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you overcome common challenges and enhance the formation of the critical K-Ras:PROTAC:E3 ligase ternary complex, a prerequisite for successful target degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during your K-Ras PROTAC experiments. Each problem is followed by potential causes and actionable solutions.
Problem 1: Poor or No Degradation of K-Ras
You have treated your cells with a K-Ras PROTAC, but the Western blot shows minimal or no reduction in K-Ras protein levels.
| Potential Cause | Troubleshooting Step & Rationale |
| Poor Cell Permeability | 1. Assess Permeability: Use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell.[1] A shift in the K-Ras melting curve upon PROTAC treatment indicates intracellular target binding.[1] 2. Modify Linker: Synthesize analogs with altered linker compositions (e.g., adding polyethylene (B3416737) glycol (PEG) units) to improve physicochemical properties and enhance cell uptake.[2][3] |
| Ineffective Ternary Complex Formation | 1. Confirm Binary Engagement: First, verify that your PROTAC binds to both K-Ras and the E3 ligase independently using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[4] 2. Assess Ternary Complex Directly: Employ techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, or SPR to directly measure the formation of the K-Ras:PROTAC:E3 ligase complex.[4][5] |
| Suboptimal Linker Length/Composition | 1. Synthesize a Linker Library: The distance and orientation between K-Ras and the E3 ligase are critical.[2][6] Synthesize a series of PROTACs with varying linker lengths and rigidities to empirically determine the optimal configuration for ternary complex formation.[2] A linker that is too short can cause steric clashes, while one that is too long may not facilitate an efficient ubiquitin transfer.[2][3][6] |
| Incorrect E3 Ligase Choice | 1. Test Alternative Ligases: The cellular abundance and intrinsic activity of the recruited E3 ligase can impact degradation efficiency. If using a Cereblon (CRBN)-based PROTAC, consider synthesizing a Von Hippel-Lindau (VHL)-based version, and vice-versa.[1][3] Some studies suggest VHL-recruiting degraders may be more effective for K-Ras mutants.[1] |
| Lack of Ubiquitination | 1. Perform In-Cell Ubiquitination Assay: Even if a ternary complex forms, it may not be productive.[1][5] Use Co-Immunoprecipitation (Co-IP) to pull down K-Ras and blot for ubiquitin to confirm that the target is being ubiquitinated. |
| Proteasome Inhibition | 1. Use a Proteasome Inhibitor Control: To confirm that the degradation is proteasome-dependent, co-treat cells with your PROTAC and a proteasome inhibitor like MG132 or epoxomicin.[1][7] A rescue of K-Ras levels in the presence of the inhibitor validates the PROTAC's mechanism of action.[1][7] |
Problem 2: The "Hook Effect" is Observed
Your dose-response curve shows that as the PROTAC concentration increases, K-Ras degradation decreases after reaching an optimal point.[1][5]
| Potential Cause | Troubleshooting Step & Rationale |
| Formation of Non-Productive Binary Complexes | 1. Perform a Wide Dose-Response: At high concentrations, the PROTAC can form separate binary complexes with either K-Ras or the E3 ligase, preventing the formation of the productive ternary complex.[1][5][8] Conduct experiments across a broad concentration range (e.g., 8-10 points with half-log dilutions) to identify the optimal degradation window.[1] |
| Poor Ternary Complex Cooperativity | 1. Characterize Cooperativity: Use biophysical assays (SPR, ITC) to measure the cooperativity of ternary complex formation.[8] Positive cooperativity stabilizes the ternary complex over the binary ones.[5] 2. Optimize the Linker: Systematically modify the linker to enhance favorable protein-protein interactions, which can improve cooperativity and reduce the hook effect.[8] |
| Imbalanced Binary Affinities | 1. Measure Binary Binding: Determine the binding affinities of your PROTAC for K-Ras and the E3 ligase separately. A significant disparity can favor the formation of one binary complex over the other at high concentrations. Consider redesigning the warhead or E3 ligase ligand for more balanced affinities.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a K-Ras PROTAC?
A K-Ras PROTAC is a heterobifunctional molecule with three components: a ligand that binds to the K-Ras protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (like VHL or CRBN), and a chemical linker connecting them.[9][10] By simultaneously binding to both K-Ras and an E3 ligase, the PROTAC forms a ternary complex.[4][9][11] This proximity allows the E3 ligase to transfer ubiquitin molecules to the K-Ras protein, tagging it for degradation by the cell's proteasome.[9]
Q2: How does the K-Ras signaling pathway lead to cell proliferation, and where do PROTACs intervene?
Oncogenic mutations in K-Ras, such as G12C or G12D, lock the protein in a constitutively active, GTP-bound state.[10][12] This leads to the hyperactivation of downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive uncontrolled cell proliferation and survival.[10][12][13] K-Ras PROTACs intervene at the very top of this cascade by inducing the degradation of the K-Ras protein itself, thereby shutting down these oncogenic signals.[9][13]
Q3: What are the critical parameters for a successful K-Ras PROTAC?
The efficacy of a K-Ras PROTAC is a multifactorial issue. Key parameters include:
-
Binding Affinity: The PROTAC must effectively bind to both K-Ras and the chosen E3 ligase.
-
Ternary Complex Formation and Stability: The linker must be of optimal length and composition to facilitate the formation of a stable and productive ternary complex.[2][4]
-
Cell Permeability: Due to their larger size, PROTACs must be able to efficiently cross the cell membrane to reach their intracellular target.[1][14]
-
Selectivity: The PROTAC should selectively degrade the target K-Ras protein without causing significant degradation of other proteins.[14]
Q4: Which biophysical assays are recommended for characterizing ternary complex formation?
Several techniques can provide quantitative data on the formation and stability of the K-Ras:PROTAC:E3 ligase ternary complex.[11][15]
| Assay | Principle | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in mass on a sensor surface as molecules bind. | Binding kinetics (on/off rates), affinity (KD), and cooperativity of binary and ternary complexes.[11][15] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Thermodynamic parameters (KD, enthalpy, stoichiometry) and cooperativity.[11][16] |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between two fluorophores in close proximity. | Homogeneous assay to quantify ternary complex formation in solution.[5][17] |
| AlphaLISA | A bead-based immunoassay where proximity of beads results in a chemiluminescent signal. | Highly sensitive, homogeneous assay for detecting and quantifying ternary complex formation.[4][17][18] |
| NanoBRET™ | Measures bioluminescence resonance energy transfer in live cells. | Confirms ternary complex formation within a physiological cellular context.[1][19][20] |
Experimental Protocols
Protocol 1: Western Blot for K-Ras Degradation
This protocol quantifies the reduction in cellular K-Ras protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate K-Ras mutant cancer cells (e.g., MIA PaCa-2, NCI-H2030) and allow them to adhere overnight.[4][7] Treat cells with serial dilutions of the K-Ras PROTAC for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by size and then transfer them to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific for K-Ras overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of K-Ras degradation relative to the vehicle control.[1][13]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex and Ubiquitination
This protocol verifies the formation of the ternary complex and subsequent K-Ras ubiquitination within cells.[1]
-
Cell Treatment: Treat cells with the optimal concentration of your K-Ras PROTAC (and a proteasome inhibitor like MG132 if assessing ubiquitination) for a short duration (e.g., 1-4 hours).[1]
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL) or K-Ras overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose (B213101) beads to capture the immune complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins by boiling in Laemmli buffer.[1]
-
Western Blot Analysis: Analyze the eluted proteins by Western blot. To confirm ternary complex formation, blot for K-Ras and the E3 ligase. To confirm ubiquitination, blot for ubiquitin.
Protocol 3: AlphaLISA for Ternary Complex Formation
This is a sensitive, in vitro assay to quantify PROTAC-induced ternary complex formation.[3][18]
-
Reagent Preparation: Prepare solutions of recombinant tagged K-Ras (e.g., His-tagged), tagged E3 ligase complex (e.g., GST-tagged VBC), and a serial dilution of the PROTAC in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the K-Ras protein, E3 ligase complex, and PROTAC.
-
Incubation: Incubate for 1 hour at room temperature to allow for ternary complex formation.[3]
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST). Incubate in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader. The signal is proportional to the amount of ternary complex formed.[8]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Mediated Degradation of KRAS Protein for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. scholars.mssm.edu [scholars.mssm.edu]
strategies to mitigate pro-inflammatory effects of K-Ras PROTACs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers mitigate the pro-inflammatory effects associated with K-Ras Proteolysis Targeting Chimeras (PROTACs).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do K-Ras PROTACs sometimes induce a pro-inflammatory response?
A1: The pro-inflammatory effects observed with K-Ras PROTACs can stem from two primary sources:
-
On-Target Effects: Oncogenic K-Ras itself drives the expression of numerous pro-inflammatory cytokines and chemokines.[1][2] Rapid degradation of the K-Ras protein by a PROTAC can cause a significant shift in the cellular signaling landscape, disrupting established feedback loops and leading to a potent, acute inflammatory response. This can involve pathways like NF-κB and STAT3, which are intrinsically linked to inflammation.[1][3]
-
Off-Target Effects: PROTACs are complex molecules that can have unintended interactions. Off-target binding of the PROTAC to other cellular proteins or non-specific engagement of the E3 ligase machinery can trigger stress and inflammatory pathways.[4][5] Unacceptable toxicity may also arise from the complete degradation of the target protein in normal tissues.[5]
Q2: What are the key signaling pathways implicated in K-Ras PROTAC-induced inflammation?
A2: Several key inflammatory pathways are regulated by or cooperate with oncogenic K-Ras. The degradation of K-Ras can dysregulate these pathways, leading to an inflammatory phenotype. The most critical pathways include:
-
NF-κB Signaling: Oncogenic K-Ras can constitutively activate the NF-κB pathway, a central regulator of inflammation that controls the transcription of various pro-inflammatory cytokines.[1][6]
-
JAK/STAT3 Signaling: K-Ras promotes the secretion of cytokines like Interleukin-6 (IL-6), which in turn activates the JAK/STAT3 pathway in an autocrine or paracrine manner, creating a positive feedback loop that sustains inflammation and promotes cell survival.[3][7]
-
NLRP3 Inflammasome Activation: Recent evidence shows a functional link between oncogenic K-Ras and the activation of the NLRP3 inflammasome.[8] The K-RasG12D mutation can induce reactive oxygen species (ROS) production, which activates the NLRP3 inflammasome, leading to the processing and release of highly pro-inflammatory cytokines IL-1β and IL-18.[8][9]
Q3: Which specific cytokines are commonly elevated following K-Ras PROTAC treatment?
A3: The degradation of oncogenic K-Ras can lead to the release of a variety of pro-inflammatory cytokines and chemokines. Monitoring these factors can provide a quantitative measure of the inflammatory response. Key cytokines include:
| Cytokine/Chemokine | Primary Pro-inflammatory Function | Signaling Pathway Involvement |
| IL-6 | Promotes immune cell differentiation, chronic inflammation, and activates the STAT3 survival pathway.[3] | NF-κB, STAT3 |
| IL-1β | A potent pyrogen that induces fever and activates a broad inflammatory cascade.[6][8] | NLRP3 Inflammasome, NF-κB |
| TNF-α | Central mediator of inflammation, can induce apoptosis, and stimulates cytokine production.[10] | NF-κB, MAPK |
| CXCL1 / IL-8 | Potent chemoattractant for neutrophils and other immune cells.[6] | NF-κB, AP-1 |
| CCL2 (MCP-1) | Recruits monocytes, memory T cells, and dendritic cells to sites of inflammation.[6] | NF-κB |
Section 2: Troubleshooting Guides
Problem: I'm observing high levels of pro-inflammatory cytokines and/or cell toxicity after treating with my K-Ras PROTAC.
This guide provides a systematic workflow to diagnose and address unexpected inflammatory responses in your experiments.
Caption: Troubleshooting workflow for K-Ras PROTAC-induced inflammation.
Detailed Steps:
-
Confirm On-Target Activity: First, verify that your PROTAC is effectively degrading K-Ras at the concentration used. A dose-response and time-course Western blot for total K-Ras is essential. If degradation is inefficient, the observed effects may not be related to K-Ras removal.
-
Rule Out Contamination: Bacterial endotoxins (lipopolysaccharides, LPS) are potent stimulators of inflammation. Use a Limulus Amebocyte Lysate (LAL) assay to test your PROTAC stock, media, and supplements for endotoxin contamination.
-
Assess Off-Target Effects: To distinguish between on-target and off-target inflammation, use appropriate controls.
-
Inactive Control: Synthesize or obtain an inactive diastereomer of your PROTAC. This molecule should have the same chemical composition but a stereochemistry that prevents the formation of the ternary complex. It serves as an excellent negative control for off-target effects of the warhead itself.[4]
-
Global Proteomics: Use unbiased mass spectrometry (LC-MS/MS) to compare the proteome of cells treated with your active PROTAC versus a vehicle or inactive control. This can identify unintended protein degradation.[4]
-
-
Analyze Inflammatory Signaling Pathways: If the effect appears to be on-target, investigate which inflammatory pathways are being activated. Use Western blotting to probe for phosphorylated (activated) forms of key signaling nodes, such as p-STAT3, p-p65 (NF-κB), and cleaved Caspase-1 (inflammasome).
-
Implement Mitigation Strategy: Based on your findings, you can now choose a rational mitigation strategy as detailed in the next section.
Section 3: Mitigation Strategies and Experimental Protocols
Strategy 1: Co-treatment with Pathway Inhibitors
If the inflammatory response is an on-target consequence of K-Ras degradation, a co-treatment strategy can be effective. This involves combining the K-Ras PROTAC with an inhibitor of the specific downstream inflammatory pathway you identified.
Caption: Logic diagram for co-treatment mitigation strategies.
Table: Inhibitors for Mitigating Inflammatory Signaling
| Inhibitor | Target Pathway | Typical In Vitro Concentration | Key Considerations |
| Ruxolitinib | JAK1/JAK2 (STAT3) | 100 nM - 1 µM | Broadly suppresses cytokine signaling.[1] |
| TPCA-1 | IKKβ (NF-κB) | 1 µM - 10 µM | Directly targets the canonical NF-κB activation pathway.[1] |
| MCC950 | NLRP3 Inflammasome | 100 nM - 500 nM | Highly specific for NLRP3; will only be effective if this inflammasome is active.[8] |
| Anakinra (IL-1Ra) | IL-1 Receptor (IL-1R) | 10 ng/mL - 100 ng/mL | A biologic that blocks IL-1β signaling, a key output of the inflammasome.[8] |
Protocol 1: Cytokine Measurement by ELISA
Objective: To quantify the concentration of a specific pro-inflammatory cytokine (e.g., IL-6) in cell culture supernatant following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., MIA PaCa-2, NCI-H358)
-
K-Ras PROTAC and vehicle control (e.g., DMSO)
-
Commercial ELISA kit for the cytokine of interest (e.g., Human IL-6 DuoSet ELISA, R&D Systems)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 450 nm
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with a dose range of K-Ras PROTAC, vehicle control, and any co-treatment inhibitors for a predetermined time (e.g., 24, 48, 72 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and debris. Transfer the clear supernatant to a new tube.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody overnight.
-
Washing and blocking the plate.
-
Adding standards and samples (your collected supernatants) and incubating.
-
Washing and adding a detection antibody.
-
Washing and adding a streptavidin-HRP conjugate.
-
Washing and adding a substrate solution (e.g., TMB).
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cytokine concentration in your samples by interpolating from the standard curve. Normalize the results to cell number or total protein if significant anti-proliferative effects are observed.
Protocol 2: Assessment of Off-Target Effects via Global Proteomics
Objective: To identify unintended protein degradation targets of a K-Ras PROTAC.
Materials:
-
Cell line of interest
-
Active K-Ras PROTAC, inactive control PROTAC, and vehicle control
-
Reagents for cell lysis and protein quantification (e.g., RIPA buffer, BCA assay)
-
Access to a mass spectrometry facility with LC-MS/MS capabilities
Methodology:
-
Cell Treatment: Plate cells in large-format dishes (e.g., 10 cm) to ensure sufficient protein yield. Treat triplicate plates with:
-
Vehicle Control (e.g., DMSO)
-
Active K-Ras PROTAC (at a concentration known to cause degradation and inflammation)
-
Inactive Control PROTAC (at the same concentration as the active PROTAC)
-
-
Cell Lysis and Protein Digestion: After the desired treatment time (e.g., 6-24 hours), wash cells with ice-cold PBS and lyse them. Quantify the protein concentration. The facility will then typically perform in-solution or in-gel digestion of the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and their corresponding proteins from the raw MS data.
-
Perform statistical analysis to identify proteins whose abundance is significantly decreased in the active PROTAC-treated group compared to both the vehicle and inactive control groups.[4]
-
A volcano plot is an effective way to visualize proteins that are both statistically significant and show a large magnitude of fold-change. Proteins that are significantly downregulated only by the active PROTAC are potential off-targets.
-
References
- 1. Inflammation as a Driver and Vulnerability of KRAS Mediated Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS as a Modulator of the Inflammatory Tumor Microenvironment: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune modulatory effects of oncogenic KRAS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oncogenic KRAS-Induced Feedback Inflammatory Signaling in Pancreatic Cancer: An Overview and New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oncogenic KrasG12D causes myeloproliferation via NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
dealing with insolubility of K-Ras ligand-Linker Conjugate 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with K-Ras Ligand-Linker Conjugate 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a chemical compound that incorporates a ligand for the K-Ras protein and a linker suitable for creating Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It is a key component for synthesizing PROTAC K-Ras degraders, such as PROTAC K-Ras Degrader-1, which are designed to target and degrade the K-Ras protein, a critical player in many cancers.[1][3][4]
Q2: I'm observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the potential causes?
A2: this compound has a predicted LogP of 4.41018, indicating it is a hydrophobic molecule.[5] Its poor solubility in aqueous solutions is the most likely cause of precipitation. Factors that can exacerbate this issue include:
-
High concentration: Attempting to dissolve the conjugate at a concentration above its solubility limit.
-
Inappropriate solvent: Using a purely aqueous buffer without any solubilizing agents.
-
Suboptimal pH: The pH of the buffer may not be optimal for the conjugate's solubility.
-
Low temperature: Some compounds have lower solubility at colder temperatures.
Q3: What are the recommended starting solvents for dissolving this compound?
A3: Due to its hydrophobicity, it is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[4][6] This stock can then be diluted into your aqueous experimental buffer. For some similar compounds, DMSO has been used to prepare stock solutions of at least 100 mg/mL.[4]
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other water-miscible organic solvents like ethanol, isopropanol, or acetonitrile (B52724) could potentially be used. However, it is crucial to ensure the chosen solvent is compatible with your downstream experimental assays and does not denature your target protein (K-Ras). A small-scale solubility test with your chosen solvent is highly recommended.
Troubleshooting Guide: Dealing with Insolubility
If you are encountering insolubility with this compound, follow these troubleshooting steps systematically.
Initial Dissolution and Stock Preparation
The primary source of insolubility often lies in the initial handling of the compound.
-
Problem: The compound does not dissolve in the aqueous buffer.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. Subsequently, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO in your assay is low enough to not affect the biological system (typically ≤ 0.5%).
Optimizing Aqueous Buffer Conditions
Even with a DMSO stock, the conjugate may precipitate upon dilution into an aqueous buffer. The following strategies can help improve its solubility in the final working solution.
-
Problem: Precipitation occurs after diluting the DMSO stock into the aqueous buffer.
-
Solutions:
-
Adjust pH: Systematically vary the pH of your buffer. While the optimal pH is compound-specific, exploring a range from 6.0 to 8.0 is a good starting point.
-
Modify Ionic Strength: Adjust the salt concentration (e.g., NaCl) in your buffer. Try a range of concentrations from 50 mM to 200 mM.
-
Incorporate Co-solvents/Additives: Introduce solubility-enhancing agents into your aqueous buffer. See the table below for recommendations.
-
| Additive/Co-solvent | Recommended Starting Concentration | Notes |
| Glycerol | 5-10% (v/v) | A common osmolyte that can stabilize proteins and improve the solubility of other molecules.[7][8] |
| Polyethylene Glycol (PEG) | 1-5% (w/v) | Low molecular weight PEGs (e.g., PEG 300, PEG 400) can act as co-solvents.[9][10] |
| L-Arginine and L-Glutamate | 50 mM each | This amino acid mixture can suppress protein aggregation and improve the solubility of associated ligands.[7][11] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | These can help solubilize hydrophobic compounds but must be used cautiously as they can interfere with some assays.[7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the Compound: Carefully weigh the desired amount of this compound in a microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilize: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Screening for Optimal Buffer Conditions
-
Prepare a Matrix of Buffers: Prepare a series of small-volume aqueous buffers with varying pH, salt concentrations, and additives as outlined in the troubleshooting table.
-
Dilute the Stock Solution: Add a small volume of the this compound DMSO stock to each buffer condition to achieve the final desired concentration.
-
Incubate and Observe: Incubate the solutions at the experimental temperature for a set period (e.g., 1 hour).
-
Assess Solubility: Visually inspect for any precipitation. For a more quantitative assessment, centrifuge the samples and measure the absorbance of the supernatant at a wavelength where the conjugate absorbs. A higher absorbance indicates better solubility.
Visualizations
Caption: Troubleshooting workflow for addressing insolubility of this compound.
Caption: Simplified K-Ras signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. biosyn.com [biosyn.com]
why is my K-Ras PROTAC not degrading the target protein?
Welcome to the technical support center for K-Ras Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding K-Ras PROTAC experiments, particularly when target protein degradation is not observed.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My K-Ras PROTAC isn't degrading the target protein. Where do I start troubleshooting?
When a PROTAC fails to induce degradation, a systematic approach is essential to pinpoint the issue. The process involves validating each step of the PROTAC's mechanism of action, from cell entry to proteasomal degradation.[1] A logical first step is to confirm the basics of your experimental system before investigating the more complex biological steps.
Q2: What are the initial checks I should perform?
Before diving into complex mechanistic assays, ensure the fundamental components of your experiment are correct.
-
Target and E3 Ligase Expression: Confirm that your target protein (K-Ras) and the recruited E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) are expressed in your chosen cell line.[2] This can be easily checked by Western blot.
-
PROTAC Compound Integrity and Stability: Verify the purity and identity of your synthesized PROTAC. Additionally, assess its stability in your cell culture medium over the course of the experiment, as compound degradation can be a factor.
-
Cell Health: Ensure your cells are healthy and within an optimal passage number range. Cellular stress or poor health can negatively impact the ubiquitin-proteasome system.
Q3: How can I determine if my PROTAC is entering the cells?
Poor cell permeability is a common hurdle for PROTACs, which are often large molecules.[1][3] If the PROTAC cannot reach its intracellular targets, degradation will not occur.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within the cell. The principle is that a ligand-bound protein is more resistant to heat-induced denaturation. A shift in the melting temperature of K-Ras after treatment indicates that your PROTAC is entering the cell and binding to its target.[1]
-
NanoBRET™ Target Engagement Assays: This is a live-cell method that can quantitatively measure the binding affinity of the PROTAC to both K-Ras and the E3 ligase within their natural cellular environment.[4]
Q4: My PROTAC is cell-permeable, but still no degradation. Could target engagement be the problem?
Yes. Even if the PROTAC enters the cell, it must effectively bind to both K-Ras and the E3 ligase. While CETSA and NanoBRET™ are excellent for confirming intracellular binding, in vitro biophysical assays can provide quantitative binding data.
-
Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): These techniques can measure the binding affinity (K_D) of your PROTAC to K-Ras and the E3 ligase independently. Weak binding to either protein could be the reason for the lack of degradation.
Q5: I've confirmed binding to both K-Ras and the E3 ligase. Why might the ternary complex not be forming?
The formation of a stable and productive ternary complex (K-Ras:PROTAC:E3 Ligase) is the cornerstone of PROTAC-mediated degradation.[5][6][7] Issues at this stage are a primary cause of failure.
-
Suboptimal Linker: The linker connecting the K-Ras binder and the E3 ligase ligand is critical. Its length, rigidity, and attachment points dictate the geometry of the ternary complex. An improper linker can lead to steric hindrance or an unproductive orientation that prevents ubiquitination.[2]
-
Negative Cooperativity: In some cases, the binding of the PROTAC to one protein can hinder the binding of the other, a phenomenon known as negative cooperativity.[8]
To investigate ternary complex formation, you can use the following assays:
-
Co-Immunoprecipitation (Co-IP): This is a standard method to verify protein-protein interactions in cells. By pulling down the E3 ligase, you can perform a Western blot to see if K-Ras is pulled down with it in a PROTAC-dependent manner.[1]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This in vitro assay can directly measure the formation of the ternary complex in solution.[9]
Q6: Ternary complex formation seems to be occurring, but degradation is still weak. Is ubiquitination the issue?
Yes. If the ternary complex forms but is not "productive," ubiquitination will fail. This can happen if the lysine (B10760008) residues on the surface of K-Ras are not accessible to the E2 ubiquitin-conjugating enzyme recruited by the E3 ligase.[1]
-
In-Cell Ubiquitination Assay: This assay directly assesses whether K-Ras is being ubiquitinated. It involves immunoprecipitating K-Ras from cell lysates and then performing a Western blot using an anti-ubiquitin antibody. A high-molecular-weight smear indicates poly-ubiquitination.[1][10]
Q7: I see K-Ras ubiquitination, but the protein level isn't decreasing. What could be wrong?
If K-Ras is successfully ubiquitinated, the final step is degradation by the 26S proteasome.[11][12] Failure at this stage points to a problem with the proteasome itself.
-
Proteasome Activity: You can check if the proteasome is functional by using a positive control. Treat cells with a proteasome inhibitor (e.g., MG132) alongside your PROTAC. If your PROTAC is working, you should see an accumulation of ubiquitinated K-Ras and a rescue of total K-Ras levels compared to treatment with the PROTAC alone.
Q8: I observe degradation at low concentrations, but it decreases as I add more PROTAC. What is happening?
This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[2] At excessively high concentrations, the PROTAC is more likely to form binary complexes (PROTAC:K-Ras or PROTAC:E3 Ligase) rather than the productive ternary complex. These non-productive binary complexes compete with and inhibit the formation of the ternary complex, leading to reduced degradation.
-
Solution: Always perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range for degradation and to determine if you are observing a hook effect.
Data Presentation
Table 1: Troubleshooting Experimental Outcomes
This table provides a summary of potential experimental outcomes and their interpretations during the troubleshooting process.
| Experimental Assay | Expected Result for Active PROTAC | Problematic Result | Potential Cause of Failure |
| Western Blot | Dose-dependent reduction in K-Ras protein levels. | No change in K-Ras levels. | Failure at any step of the MoA. |
| CETSA | Shift to a higher melting temperature for K-Ras. | No temperature shift. | Poor cell permeability or lack of target engagement. |
| Co-Immunoprecipitation | K-Ras is detected when the E3 ligase is pulled down. | K-Ras is not detected. | Inefficient ternary complex formation. |
| Ubiquitination Assay | High molecular weight smear for ubiquitinated K-Ras. | No ubiquitination signal. | Unproductive ternary complex; inaccessible lysines. |
| Proteasome Inhibition | K-Ras degradation is rescued by MG132. | MG132 has no effect. | Issue with proteasome function or non-proteasomal degradation. |
Table 2: Example Dose-Response Data for K-Ras Degradation
This table shows hypothetical data from a Western blot experiment to determine DC₅₀ and Dₘₐₓ values.
| PROTAC Conc. (nM) | Normalized K-Ras Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 52 |
| 50 | 25 |
| 100 | 15 |
| 500 | 28 |
| 1000 | 45 |
In this example, the optimal degradation occurs around 100 nM. The decrease in degradation at 500 nM and 1000 nM suggests a potential hook effect. The DC₅₀ (concentration for 50% degradation) is approximately 12 nM, and the Dₘₐₓ (maximum degradation) is ~85%.
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Simplified K-Ras signaling pathway.
Caption: Systematic troubleshooting workflow for PROTACs.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
Protocol 1: Western Blot for K-Ras Degradation
This protocol is used to quantify the amount of K-Ras protein in cells after PROTAC treatment.[12][13]
Materials:
-
Cell line expressing K-Ras
-
K-Ras PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer equipment
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-K-Ras, anti-GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-K-Ras and anti-loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize K-Ras levels to the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to determine if the PROTAC induces an interaction between K-Ras and the E3 ligase in a cellular context.[1]
Materials:
-
Treated cell lysates (as prepared for Western blot)
-
Co-IP buffer (non-denaturing)
-
Antibody against the E3 ligase (for pulldown)
-
Protein A/G magnetic beads
-
Antibodies for Western blot detection (anti-K-Ras, anti-E3 ligase)
Methodology:
-
Lysate Preparation: Prepare cell lysates from PROTAC-treated and control cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the pulldown antibody (e.g., anti-VHL or anti-CRBN) overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads 3-5 times with ice-cold Co-IP buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding 1X Laemmli buffer and boiling.
-
Analyze the eluate by Western blot, probing for K-Ras and the E3 ligase. The presence of a K-Ras band in the sample where the E3 ligase was pulled down indicates ternary complex formation.
-
Protocol 3: In-Cell Ubiquitination Assay
This protocol detects the poly-ubiquitination of K-Ras, a key step before proteasomal degradation.[1][10]
Materials:
-
PROTAC-treated cell lysates (denaturing lysis buffer may be required)
-
Antibody against K-Ras
-
Protein A/G magnetic beads
-
Antibody against Ubiquitin for Western blot detection
Methodology:
-
Cell Treatment: Treat cells with your PROTAC, a vehicle control, and a combination of your PROTAC plus a proteasome inhibitor (MG132). The MG132 group helps to accumulate poly-ubiquitinated proteins.
-
Lysis: Lyse cells, often under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions and then dilute with non-denaturing buffer.
-
Immunoprecipitation:
-
Immunoprecipitate K-Ras from the lysates using an anti-K-Ras antibody and Protein A/G beads as described in the Co-IP protocol.
-
-
Analysis:
-
Elute the captured proteins and analyze by Western blot.
-
Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight ladder or smear appearing above the K-Ras band in the PROTAC-treated lanes indicates successful poly-ubiquitination.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. biorxiv.org [biorxiv.org]
- 9. youtube.com [youtube.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Stability of K-Ras PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo evaluation of K-Ras PROTACs.
I. Troubleshooting Guides
This section offers structured guidance for identifying and resolving specific issues related to the in vivo stability and performance of K-Ras PROTACs.
Guide 1: Poor Oral Bioavailability and Exposure
| Symptom | Potential Cause | Troubleshooting & Optimization Strategies |
| Low or undetectable plasma concentrations after oral administration. | Poor Solubility: K-Ras PROTACs are often large, complex molecules with low aqueous solubility.[1] | 1. Formulation Development: Explore enabling formulations such as amorphous solid dispersions (ASDs) with polymers like Eudragit E PO, lipid-based formulations (e.g., SMEDDS/SNEDDS), or nanoparticle encapsulation.[1][2] A study on the K-Ras G12C PROTAC LC-2 utilized PEGylated liposomes to improve its poor water solubility and low systemic bioavailability.[3][4] 2. Particle Size Reduction: Employ techniques like nano-milling to increase the surface area and improve dissolution rate.[2] 3. Salt Forms/Co-crystals: Investigate the formation of more soluble salt forms or co-crystals. |
| Low Permeability: The high molecular weight and number of hydrogen bond donors/acceptors in PROTACs can hinder their ability to cross the intestinal epithelium.[5] | 1. Linker Optimization: Modify the linker to reduce polarity and the number of rotatable bonds. Replacing polyethylene (B3416737) glycol (PEG) units with a phenyl ring has been shown to improve passive permeability.[6] 2. Prodrug Strategies: Design a prodrug that masks polar functional groups to enhance permeability and is cleaved in vivo to release the active PROTAC. 3. Permeation Enhancers: Co-administer with excipients that can enhance intestinal permeability.[2] | |
| High First-Pass Metabolism: The PROTAC may be rapidly metabolized in the gut wall or liver before reaching systemic circulation. | 1. Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes and hepatocytes to identify metabolic liabilities.[7] The pan-K-Ras degrader ACBI3 showed low stability in liver microsomes but moderate stability in hepatocytes.[2][8] 2. Structural Modification: Modify metabolically labile sites identified in the in vitro assays. This may involve replacing easily oxidized functional groups or blocking metabolic hotspots. | |
| Efflux by Transporters: The PROTAC may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine. | 1. Caco-2 Efflux Assay: Determine the efflux ratio using an in vitro Caco-2 cell permeability assay.[6] ACBI3 was identified as having a high efflux ratio in this assay.[9] 2. Co-administration with Inhibitors: In preclinical studies, co-dosing with a P-gp inhibitor can confirm the role of efflux in limiting bioavailability.[2] 3. Structural Modification: Modify the PROTAC structure to reduce its affinity for efflux transporters. |
Guide 2: Rapid Clearance and Short Half-Life
| Symptom | Potential Cause | Troubleshooting & Optimization Strategies |
| Rapid decline in plasma concentration after intravenous administration. | High Metabolic Clearance: The PROTAC is quickly metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver.[10] | 1. Identify Metabolic Hotspots: Use in vitro systems (liver microsomes, hepatocytes) and in vivo metabolite identification to pinpoint labile sites on the molecule. 2. Medicinal Chemistry Optimization: Modify the identified metabolic hotspots. For example, introducing fluorine atoms at sites of aromatic oxidation can block metabolism. 3. CYP Inhibition Assays: Assess the potential for the PROTAC to inhibit major CYP isoforms, which can inform potential drug-drug interactions.[10] |
| Renal Clearance: The PROTAC or its polar metabolites are rapidly excreted by the kidneys. | 1. Assess Physicochemical Properties: High polarity and low plasma protein binding can lead to rapid renal clearance. 2. Increase Plasma Protein Binding: Modify the structure to increase binding to plasma proteins like albumin, which can reduce the fraction of unbound drug available for filtration by the kidneys. The pan-K-Ras degrader ACBI3 displays high plasma protein binding (>99%).[2] | |
| Instability in Plasma: The PROTAC may be chemically unstable in plasma due to hydrolysis of functional groups like amides or esters in the linker. | 1. Plasma Stability Assay: Incubate the PROTAC in plasma from relevant species (mouse, rat, human) and measure its degradation over time.[11] 2. Linker Modification: Replace hydrolytically labile linkers with more stable alternatives. For instance, replacing an amide with a more stable ether or alkyl chain. |
II. Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can it impact my in vivo K-Ras PROTAC experiments? A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either K-Ras or the E3 ligase, rather than the productive ternary complex required for degradation.[12] In an in vivo setting, this could mean that escalating the dose beyond a certain point may lead to reduced efficacy. It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for your K-Ras PROTAC.[1]
Q2: My K-Ras PROTAC is effective in vitro but shows no activity in my xenograft model. What are the likely causes? A2: This is a common challenge. The discrepancy between in vitro and in vivo activity often stems from poor pharmacokinetic (PK) properties. The primary reasons include:
-
Poor Exposure: The PROTAC may have low oral bioavailability or be cleared too rapidly to reach and maintain effective concentrations in the tumor tissue.
-
Limited Tumor Penetration: The physicochemical properties of the PROTAC may prevent it from efficiently accumulating in the tumor.
-
In Vivo Instability: The PROTAC could be rapidly metabolized or degraded in the in vivo environment.
It is essential to conduct pharmacokinetic studies to measure the concentration of your PROTAC in both plasma and tumor tissue over time to diagnose the issue.[13]
Q3: How do I choose the appropriate E3 ligase for my K-Ras PROTAC to improve in vivo stability? A3: Most K-Ras PROTACs developed to date utilize ligands for the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases.[14][15] The choice can impact both efficacy and in vivo properties. The tissue distribution and expression levels of the chosen E3 ligase are critical.[16] If your target K-Ras-mutant cancer is in a tissue with low expression of the recruited E3 ligase, degradation will be inefficient. Consider using publicly available databases (e.g., The Cancer Genome Atlas) to check the expression of VHL and CRBN in your target tissues.
Q4: Can the covalent nature of some K-Ras G12C PROTACs affect their in vivo stability and efficacy? A4: Yes. For instance, the PROTAC LC-2 uses a covalent warhead based on MRTX849 to bind to K-Ras G12C.[15] While this ensures strong target engagement, it also means the PROTAC cannot act catalytically, as it is not recycled after inducing degradation.[15] This may necessitate higher or more frequent dosing to achieve sustained K-Ras degradation in vivo.
Q5: What are some formulation strategies to improve the in vivo delivery of K-Ras PROTACs? A5: Due to their challenging physicochemical properties, formulation is critical for in vivo success. Strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can improve solubility and dissolution.[1]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.[2]
-
Nanoparticle Formulations: Encapsulating the PROTAC in nanoparticles, such as PEGylated liposomes, can improve solubility, prolong circulation time, and potentially enhance tumor targeting.[3][4] This approach was successfully used for the K-Ras G12C PROTAC LC-2.[4]
-
Nano-milled Suspensions: Reducing particle size to the nanometer range can improve the dissolution rate for poorly soluble compounds. This was used for the in vivo administration of ACBI3.[2][8]
III. Quantitative Data Summary
This section summarizes available in vivo and in vitro ADME data for notable K-Ras PROTACs.
Table 1: In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Data for K-Ras PROTACs
| PROTAC | Target | Animal Model | Dose & Route | Key PK/PD Findings | Reference |
| ASP3082 | K-Ras G12D | PK-59 Xenograft Mice | Single IV dose (10 & 30 mg/kg) | Sustained concentrations in tumors, leading to decreased K-Ras G12D protein levels. | [13][17] |
| PK-59 Xenograft Mice | 3 mg/kg IV (weekly) | 88% tumor growth inhibition. | [18] | ||
| PK-59 Xenograft Mice | 30 mg/kg IV (weekly) | 63% tumor regression. | [18] | ||
| ACBI3 | pan-K-Ras | GP2d Xenograft Mice | 30 mg/kg SC (daily) | Pronounced tumor regressions with 127% tumor growth inhibition. | [19] |
| LC-2 (in PEGylated Liposomes) | K-Ras G12C | Rats | IV | Encapsulation prolonged half-life and increased systemic bioavailability compared to free LC-2. | [3][4] |
Table 2: In Vitro ADME & Physicochemical Properties of the pan-K-Ras PROTAC ACBI3
| Parameter | Value | Reference |
| LogD (pH 7.4) | 4.06 | [2] |
| Aqueous Solubility (pH 6.8) | <1 µg/mL | [2] |
| Caco-2 Permeability (A→B) | 0.8 x 10⁻⁶ cm/s | [2] |
| Caco-2 Efflux Ratio | 20 | [2] |
| Microsomal Stability (Human) | >88% remaining | [2] |
| Hepatocyte Stability (Human) | <24% remaining | [2] |
| Plasma Protein Binding (Human) | >99.74% | [2] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vivo stability and efficacy of K-Ras PROTACs.
Protocol 1: In Vivo Pharmacokinetic (PK) Study of a K-Ras PROTAC in Mice
-
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a K-Ras PROTAC following intravenous (IV) and oral (PO) administration.
-
Materials:
-
K-Ras PROTAC
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% water)
-
8-10 week old male CD-1 or BALB/c mice
-
Blood collection supplies (e.g., K2-EDTA coated microcentrifuge tubes, capillaries)
-
LC-MS/MS system
-
-
Methodology:
-
Animal Dosing:
-
Divide mice into two groups (n=3-5 per group).
-
IV Group: Administer the PROTAC via tail vein injection at a low dose (e.g., 1-2 mg/kg).
-
PO Group: Administer the PROTAC via oral gavage at a higher dose (e.g., 10-30 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 20-30 µL) from each animal at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood via submandibular or saphenous vein puncture into K2-EDTA tubes.
-
-
Plasma Preparation:
-
Centrifuge blood samples at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the PROTAC in plasma.[20]
-
Prepare samples by protein precipitation (e.g., with cold acetonitrile (B52724) containing an internal standard).[20]
-
Analyze the samples on the LC-MS/MS system.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters including: Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Protocol 2: In Vivo Pharmacodynamic (PD) and Efficacy Study in a K-Ras Mutant Xenograft Model
-
Objective: To evaluate the ability of a K-Ras PROTAC to degrade its target and inhibit tumor growth in a relevant cancer model.
-
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
K-Ras mutant cancer cell line (e.g., MIA PaCa-2 for K-Ras G12C, PK-59 for K-Ras G12D)
-
Matrigel
-
K-Ras PROTAC and vehicle
-
Calipers for tumor measurement
-
Western blot or mass spectrometry equipment
-
-
Methodology:
-
Tumor Implantation:
-
Subcutaneously implant K-Ras mutant cancer cells mixed with Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Randomization and Dosing:
-
Randomize mice into treatment groups (vehicle control, PROTAC at various doses).
-
Administer the PROTAC and vehicle according to a predetermined schedule (e.g., daily, weekly) via the chosen route (e.g., IV, PO, IP). The K-Ras G12D degrader ASP3082 was administered weekly via IV injection.[13]
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study (or at specific time points), collect tumor and plasma samples.
-
For PD analysis, a separate cohort of mice can be used for sample collection at earlier time points (e.g., 4, 8, 24, 48 hours post-dose).
-
Homogenize tumor tissue and prepare lysates.
-
Analyze tumor lysates by Western blot or mass spectrometry to quantify the levels of K-Ras protein relative to a loading control (e.g., β-actin).[13]
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Correlate the extent of K-Ras degradation with the observed anti-tumor efficacy.
-
-
V. Visualizations
This section provides diagrams to visualize key concepts related to K-Ras PROTACs.
Caption: The K-Ras signaling pathway, a key regulator of cell growth.[21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biocompare.com [biocompare.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ASP-3082, a PROTAC that selectively degrades KRAS G12D protein, shows potent in vivo antitumor efficacy | BioWorld [bioworld.com]
- 19. ACBI3 | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
- 20. benchchem.com [benchchem.com]
- 21. KRAS - Wikipedia [en.wikipedia.org]
- 22. Khan Academy [khanacademy.org]
Validation & Comparative
VHL vs. CRBN E3 Ligase for K-Ras Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the oncoprotein K-Ras using Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic strategy. A critical design choice in the development of K-Ras degraders is the selection of the E3 ubiquitin ligase to be recruited. The two most predominantly utilized E3 ligases in PROTAC design are the von Hippel-Lindau (VHL) and Cereblon (CRBN). This guide provides an objective comparison of VHL and CRBN for the degradation of K-Ras, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers in making informed decisions for their drug discovery programs.
At a Glance: VHL vs. CRBN for K-Ras Degradation
Current research indicates that VHL-recruiting PROTACs have generally demonstrated higher efficiency in degrading K-Ras mutants compared to their CRBN-recruiting counterparts.[1] Several studies have reported the development of potent VHL-based K-Ras degraders, while the development of equally effective CRBN-based degraders has proven to be more challenging.[1] However, it is important to note that direct head-to-head comparisons of VHL and CRBN-based PROTACs for K-Ras degradation within the same study are limited in published literature. The data presented here is a compilation from various studies and should be interpreted with this consideration.[1]
Quantitative Performance Data
The following tables summarize the available quantitative data for VHL- and CRBN-based PROTACs targeting K-Ras mutants.
Table 1: VHL-Based K-Ras PROTAC Degraders
| PROTAC | K-Ras Mutant | DC50 | Dmax | Cell Line(s) | Reference(s) |
| LC-2 | G12C | 0.25 - 0.76 µM | ~75 - 90% | NCI-H2030, MIA PaCa-2, NCI-H23 | [2][3] |
| YN14 | G12C | Nanomolar range | Not specified | Not specified | [4] |
Table 2: CRBN-Based K-Ras PROTAC Degraders
| PROTAC | K-Ras Mutant | DC50 | Dmax | Cell Line(s) | Reference(s) |
| KP-14 | G12C | ~1.25 µM | Not specified | NCI-H358 | [5][6] |
| ARS-1620-CRBN | G12C | Failed to degrade endogenous K-Ras | Not applicable | MIA PaCa-2, NCI-H358 | [7] |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: PROTACs bring K-Ras and an E3 ligase (VHL or CRBN) together.
Caption: Workflow for evaluating and comparing K-Ras PROTAC degraders.
Experimental Protocols
Western Blotting for K-Ras Degradation
Objective: To quantify the reduction in K-Ras protein levels following PROTAC treatment.
Methodology:
-
Cell Lysis: Treat K-Ras mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) with the PROTAC at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for K-Ras (or a pan-Ras antibody). A loading control antibody (e.g., β-actin or GAPDH) must also be used.[8]
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP). Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.[8]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the K-Ras signal to the loading control to determine the relative decrease in protein levels and calculate DC50 and Dmax values.[8]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the K-Ras-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat K-Ras mutant cells with the PROTAC or a vehicle control (DMSO) for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[1]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (VHL or CRBN) overnight at 4°C.[1]
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.[1]
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the captured protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against K-Ras and the respective E3 ligase. The presence of both K-Ras and the E3 ligase in the immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.[1]
Discussion and Future Perspectives
The available data strongly suggest that VHL is a more favorable E3 ligase for the development of potent K-Ras degraders, with several VHL-recruiting PROTACs demonstrating nanomolar to low micromolar degradation efficiency.[1][2][3] In contrast, the development of CRBN-based K-Ras degraders has encountered more challenges, with some studies reporting a failure to degrade the endogenous target.[1][7]
The choice of E3 ligase may also be influenced by factors beyond degradation efficiency, such as the tissue-specific expression of the E3 ligase, potential off-target effects, and the physicochemical properties of the resulting PROTAC.[1] The subcellular localization of the E3 ligases is another consideration, with CRBN being primarily nuclear and VHL being found in both the cytoplasm and nucleus.[]
Future research should focus on direct, side-by-side comparisons of VHL and CRBN-based PROTACs targeting K-Ras under identical experimental conditions to provide a more definitive understanding of the advantages and disadvantages of each E3 ligase for this critical oncogenic target.[1] Furthermore, exploring novel E3 ligases beyond VHL and CRBN may unlock new possibilities for developing even more effective and selective K-Ras degraders.[1]
Disclaimer: This guide is intended for informational purposes only and is based on publicly available scientific literature. Researchers should consult the primary literature for detailed information and specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Showdown: Comparing the Potency and Performance of K-Ras G12C Covalent Inhibitors
A detailed guide for researchers and drug development professionals on the comparative landscape of leading K-Ras G12C covalent inhibitors. This report synthesizes preclinical and clinical data for sotorasib (B605408), adagrasib, and the next-generation inhibitor divarasib (B10829276), offering a comprehensive overview of their efficacy, mechanism of action, and the experimental frameworks used for their evaluation.
The discovery and development of covalent inhibitors targeting the KRAS G12C mutation have marked a pivotal moment in oncology, offering a therapeutic avenue for a patient population with historically limited treatment options.[1][2] These inhibitors function by irreversibly binding to the mutant cysteine-12 residue, locking the KRAS protein in its inactive, GDP-bound state. This action effectively halts the downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, that drive tumor cell proliferation and survival.[1][3][4] This guide provides a head-to-head comparison of key K-Ras G12C inhibitors—sotorasib (AMG 510) and adagrasib (MRTX849), both clinically approved, alongside the promising next-generation inhibitor divarasib (GDC-6036)—to inform ongoing research and drug development efforts.
Mechanism of Action: A Shared Strategy with Subtle Distinctions
All three inhibitors—sotorasib, adagrasib, and divarasib—are small molecules that selectively and irreversibly bind to the cysteine residue of the mutated KRAS G12C protein.[4][5] This covalent modification traps the protein in an inactive conformation, preventing the exchange of GDP for GTP and thereby inhibiting downstream oncogenic signaling.[1][4][6] While their core mechanism is the same, structural differences between the molecules can lead to distinct interactions within the switch-II pocket of the KRAS G12C protein, potentially influencing their potency and selectivity.[5]
Below is a diagram illustrating the KRAS G12C signaling pathway and the point of intervention for these covalent inhibitors.
Quantitative Comparison of Preclinical Performance
The following tables summarize key preclinical data for sotorasib, adagrasib, and divarasib, highlighting their potency in inhibiting cancer cell growth. Lower IC50 values indicate greater potency.
Table 1: In Vitro Cell Viability (IC50) in KRAS G12C-Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Inhibitor | NCI-H358 (IC50, nM) | MIA PaCa-2 (IC50, nM) |
| Sotorasib | ~6[5] | ~9[5] |
| Adagrasib | 10 - 973 (2D culture)[5] | 0.2 - 1042 (3D culture)[5] |
| Divarasib | Reported to be 5 to 20 times more potent in vitro than sotorasib and adagrasib.[7] | Data not publicly available in a comparable format. |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Head-to-Head Clinical Insights
Clinical trials have provided valuable insights into the comparative efficacy of these inhibitors. A phase 3 study is currently underway to directly compare the efficacy and safety of divarasib against sotorasib or adagrasib in patients with previously treated KRAS G12C-positive advanced or metastatic non-small cell lung cancer.[7][8][9][10][11] While both sotorasib and adagrasib have shown significant clinical activity, there are subtle differences in their reported outcomes.[4][12][13] An analysis of pivotal trials suggests that while adagrasib may have a slight advantage in progression-free survival, both drugs demonstrate comparable overall survival in KRAS G12C-mutated NSCLC.[14]
Experimental Protocols: A Framework for Evaluation
The characterization of K-Ras G12C inhibitors relies on a suite of biochemical and cell-based assays.[15][16] Below are detailed methodologies for key experiments.
Biochemical Assays for Target Engagement
Objective: To determine the direct binding and inhibition of the KRAS G12C protein.
-
Nucleotide Exchange Assay: This assay monitors the intrinsic and SOS1-catalyzed exchange of fluorescently labeled GDP for GTP on recombinant KRAS G12C protein.[1][15][17]
-
Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed and purified.[1]
-
Inhibitor Incubation: Purified KRAS G12C is incubated with varying concentrations of the inhibitor.[1]
-
Fluorescence Monitoring: The exchange of a fluorescently labeled GDP analog (e.g., mant-GDP or BODIPY-GDP) for GTP is monitored by fluorescence.[1][17] A decrease in fluorescence indicates inhibitor binding and stabilization of the GDP-bound state.[17]
-
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay: This assay measures the inhibition of the interaction between KRAS G12C and its effector proteins (e.g., RAF) or nucleotide exchange factors (e.g., SOS1).[18][19]
-
Recombinant KRAS G12C and a binding partner (e.g., SOS1) are labeled with a FRET donor and acceptor pair.
-
In the presence of an effective inhibitor, the interaction is disrupted, leading to a decrease in the FRET signal.
-
Cell-Based Assays for Cellular Potency and Pathway Modulation
Objective: To assess the inhibitor's activity in a cellular context.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®): This assay determines the concentration of the inhibitor required to reduce cell viability by 50% (IC50).[4][12]
-
Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates.[20][21]
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).[20][21]
-
Viability Measurement: A reagent such as MTT or CellTiter-Glo® is added to measure metabolic activity or ATP levels, respectively, which correlates with the number of viable cells.[20][21]
-
Data Analysis: IC50 values are calculated by plotting cell viability against inhibitor concentration.[12]
-
-
Western Blotting for Downstream Signaling: This technique is used to measure the phosphorylation levels of key downstream effector proteins like ERK (p-ERK) to confirm pathway inhibition.
-
Cell Lysis: KRAS G12C mutant cells are treated with the inhibitor, and cell lysates are collected.
-
Protein Separation and Transfer: Proteins are separated by gel electrophoresis and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated and total ERK.
-
Detection: The bands are visualized and quantified to determine the extent of signaling inhibition.
-
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of K-Ras G12C inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. forpatients.roche.com [forpatients.roche.com]
- 10. UCSF Lung Cancer Trial → Divarasib Versus Sotorasib or Adagrasib in Participants With Previously Treated KRAS G12C-positive Advanced or Metastatic Non-Small Cell Lung Cancer [clinicaltrials.ucsf.edu]
- 11. yalemedicine.org [yalemedicine.org]
- 12. benchchem.com [benchchem.com]
- 13. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 14. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. biorxiv.org [biorxiv.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Validating K-Ras Degradation: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a pivotal protein in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3] Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung cancers, making it a high-priority target for therapeutic intervention.[2][3][4] Validating the functional consequences of K-Ras degradation is a critical step in the development of novel cancer therapies. Small interfering RNA (siRNA) knockdown is a powerful and widely used technique for this purpose, offering a specific and transient method to silence gene expression.[][6][7]
This guide provides an objective comparison of siRNA-mediated K-Ras knockdown with other methods, supported by experimental data, and offers detailed protocols for its implementation.
The Principle of siRNA Knockdown
siRNA technology leverages the cell's natural RNA interference (RNAi) pathway to achieve gene silencing.[][6] The process involves introducing short, double-stranded RNA molecules (siRNAs) into a cell that are complementary to the messenger RNA (mRNA) of the target gene—in this case, KRAS.
Once inside the cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC).[6][7][] The RISC complex then unwinds the siRNA, and the single "guide" strand directs the complex to the target KRAS mRNA. The Argonaute-2 enzyme within RISC then cleaves the mRNA, leading to its degradation and preventing its translation into the K-Ras protein.[][7] This results in a transient, yet highly efficient, "knockdown" of K-Ras protein levels, allowing researchers to study the specific effects of its absence.
K-Ras Signaling Pathway
K-Ras functions as a molecular switch in the RAS/MAPK pathway.[3] It cycles between an inactive GDP-bound state and an active GTP-bound state. Upstream signals from receptor tyrosine kinases (RTKs) like EGFR activate K-Ras, which in turn triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK.[2] Activated ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival. Mutations often lock K-Ras in its active state, leading to uncontrolled cell growth.[3]
Comparison with Alternative Methods
While siRNA is a cornerstone for transient knockdown, other technologies exist for gene silencing.
| Feature | siRNA Knockdown | shRNA Knockdown | CRISPRi |
| Mechanism | Post-transcriptional mRNA degradation.[] | RNAi-based, processed into siRNA in the cell. | Transcriptional repression by blocking RNA polymerase.[9] |
| Delivery | Transient transfection of synthetic oligonucleotides. | Viral vector delivery for stable integration. | Viral or non-viral delivery of dCas9 and guide RNA.[9] |
| Effect Duration | Transient (typically 48-96 hours).[10] | Stable, long-term silencing. | Reversible, dependent on dCas9 expression.[9] |
| Use Case | Rapid target validation, short-term functional assays. | Creating stable knockdown cell lines, long-term studies. | Tunable and reversible gene expression studies. |
| Off-Target Effects | Can occur, mitigated by careful design and low concentrations.[11] | Potential for insertional mutagenesis with viral vectors. | Can have off-target binding, requires careful guide RNA design. |
Experimental Data: Efficacy of K-Ras siRNA Knockdown
Multiple studies have demonstrated the high efficiency of siRNA in reducing K-Ras expression and its downstream effects.
Table 1: K-Ras mRNA and Protein Knockdown Efficiency
| Cell Line | K-Ras Mutation | siRNA Concentration | mRNA Knockdown (%) | Protein Knockdown (%) | Reference |
| A549 (Lung) | G12S | 20 nmol/L | ~80-90% | >90% | [10][12] |
| RMUG-S (Ovarian) | Wild-Type | 20 nmol/L | ~80% | >90% | [10][12] |
| H358 (Lung) | G12C | Not Specified | Not Specified | ~70% | [13] |
| MiaPaCa-2 (Pancreatic) | G12C | Not Specified | Significant | Significant | [14] |
Table 2: Functional Consequences of K-Ras Knockdown
| Cell Line | K-Ras Mutation | Effect Measured | Result | Reference |
| A549 (Lung) | G12S | Cell Viability | Significant reduction | [12] |
| A549 (Lung) | G12S | Downstream Signaling (pERK, pMEK) | Marked reduction | [12] |
| H358, H441, A549 | G12C, G12V, G12S | Cell Cycle | Increased percentage of cells in G1 phase | [13][15] |
| MiaPaCa-2 (Pancreatic) | G12C | Apoptosis | Increased apoptotic cells | [14] |
Experimental Protocols
A typical workflow for validating K-Ras degradation using siRNA involves several key steps.
siRNA Design and Cell Preparation
-
siRNA Selection : Design or purchase at least two independent siRNA sequences targeting the KRAS coding sequence to control for off-target effects.[12] A non-targeting (scrambled) siRNA should be used as a negative control.
-
Cell Culture : Culture human cancer cells with known KRAS mutations (e.g., A549 [G12S] or MiaPaCa-2 [G12C]) in appropriate media (e.g., RPMI 1640 with 10% FBS).[10]
Transfection
-
Protocol : Perform a reverse transfection. Briefly, dilute siRNA in serum-free media. Separately, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media. Combine the diluted siRNA and reagent, incubate for 10-20 minutes to allow complex formation. Add the complexes to each well of a multi-well plate. Seed cells directly onto the siRNA-lipid complexes.
-
Concentration : A final siRNA concentration of 10-20 nmol/L is often effective for K-Ras knockdown.[10][12]
Validation of Knockdown
-
RT-qPCR (mRNA level) : At 24-48 hours post-transfection, isolate total RNA from the cells. Synthesize cDNA and perform quantitative real-time PCR using primers specific for KRAS and a housekeeping gene (e.g., GAPDH) for normalization.
-
Western Blot (Protein level) : At 48-72 hours post-transfection, lyse the cells and collect total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against K-Ras. Use an antibody for a loading control (e.g., β-actin or GAPDH). Studies show that K-Ras protein knockdown can be sustained for up to 96 hours.[10][12]
Functional Assays
-
Cell Viability (MTT Assay) : At 72-120 hours post-transfection, add MTT reagent to the cells.[10] After incubation, dissolve the formazan (B1609692) crystals in DMSO and measure absorbance at 570 nm. A significant decrease in viability is expected in K-Ras dependent cells.
-
Apoptosis Assay (Caspase-3/7 Activity) : At 72 hours, measure caspase-3/7 activity using a luminescent or fluorescent assay to quantify apoptosis induction following K-Ras degradation.[11]
References
- 1. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 3. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 4. KRAS - Wikipedia [en.wikipedia.org]
- 6. RNA interference - Wikipedia [en.wikipedia.org]
- 7. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. Therapeutic Silencing of KRAS using Systemically Delivered siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Silencing of Oncogenic KRAS by Mutant-Selective Small Interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of effective siRNA against K-ras in human pancreatic cancer cell line MiaPaCa-2 by siRNA expression cassette - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Navigating the Linker Landscape: A Comparative Guide to PEG vs. Alkyl Linkers for K-Ras PROTACs
For researchers, scientists, and drug development professionals engaged in the pursuit of potent and effective K-Ras degraders, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of success. This guide provides an objective comparison of two of the most common flexible linker types—polyethylene glycol (PEG) and alkyl chains—in the context of K-Ras PROTACs, supported by available experimental data and detailed methodologies.
The linker component of a PROTAC, while seemingly a simple tether, plays a pivotal role in dictating the molecule's overall performance. It influences crucial parameters such as solubility, cell permeability, and the stability and geometry of the ternary complex formed between the K-Ras protein and an E3 ubiquitin ligase.[1][2] The selection of an optimal linker is therefore a key step in the design and optimization of K-Ras PROTACs.
General Characteristics of PEG and Alkyl Linkers
Alkyl and PEG chains are the most frequently used linkers in PROTAC design due to their synthetic accessibility and the relative ease with which their lengths can be modified.[1]
-
Alkyl Linkers: Composed of saturated hydrocarbon chains, alkyl linkers are generally hydrophobic. This hydrophobicity can be advantageous for cell membrane permeability.[3] However, it may also lead to poor aqueous solubility, which can be a significant hurdle in drug development.[1] The flexibility of alkyl chains allows the PROTAC to adopt various conformations, which can be crucial for the formation of a productive ternary complex.[3]
-
PEG Linkers: Consisting of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic. This property can significantly enhance the aqueous solubility of a PROTAC, a favorable characteristic for drug development.[1] While increased hydrophilicity might be perceived as a barrier to cell permeability, the flexible nature of PEG linkers can allow the PROTAC to fold into a more compact, less polar conformation, thereby facilitating membrane passage.[4][5][6] PEG linkers are also generally biocompatible and can offer versatile options for chemical modification.[1]
Performance Data of K-Ras PROTACs with Different Linkers
Direct, head-to-head comparative studies of K-Ras PROTACs where the only variable is the linker (PEG vs. alkyl) are limited in the published literature. The optimization of a PROTAC is a multi-parameter process, and often the warhead, E3 ligase ligand, and linker are co-optimized. However, we can analyze the performance of notable K-Ras PROTACs that utilize these different linker types.
| PROTAC | K-Ras Mutant | Linker Type | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference(s) |
| LC-2 | G12C | Alkyl/Ether | VHL | ~0.25 - 0.76 µM | ~75 - 90% | Various | [7] |
| KP-14 | G12C | PEG-based | CRBN | ~1.25 µM | Not Reported | NCI-H358 | [8][9] |
| PROTAC 4 | G12D, G12R | Rigidized | VHL | 4 nM (G12D) | 94% (G12D) | HiBiT-KRAS |
Note: The data presented in this table is for illustrative purposes and should not be interpreted as a direct comparison of linker efficacy, as other components of the PROTACs (warhead and E3 ligase ligand) are different. The DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.
From the available data, it is evident that both alkyl/ether and PEG-based linkers can be successfully incorporated into effective K-Ras PROTACs. The choice between them is not straightforward and often involves a trade-off between properties like solubility and permeability, which must be empirically determined for each specific PROTAC scaffold.
Signaling Pathways and Experimental Workflows
To effectively evaluate and compare K-Ras PROTACs, a clear understanding of the targeted signaling pathway and standardized experimental workflows are essential.
Caption: K-Ras signaling cascade and the point of intervention for PROTAC-mediated degradation.
Caption: General mechanism of PROTAC-mediated degradation of K-Ras.
Caption: A typical experimental workflow for the evaluation of K-Ras PROTACs.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: K-Ras Degradation Assay (Western Blot)
This protocol is used to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of a K-Ras PROTAC.
-
Cell Culture and Treatment:
-
Seed a K-Ras mutant cancer cell line (e.g., NCI-H358 for G12C, AsPC-1 for G12D) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A vehicle control (e.g., DMSO) should be included, ensuring the final solvent concentration is constant across all wells (typically ≤ 0.1%).
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
-
Western Blotting and Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C. A primary antibody for a loading control (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the K-Ras band intensity to the corresponding loading control.
-
Calculate the percentage of K-Ras remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining K-Ras against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density.
-
The following day, treat the cells with a serial dilution of the K-Ras PROTAC for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[12]
-
Conclusion
The choice between a PEG and an alkyl linker for a K-Ras PROTAC is not a matter of inherent superiority of one over the other, but rather a strategic decision based on the specific requirements of the PROTAC being designed. Alkyl linkers may offer advantages in cell permeability, while PEG linkers can significantly improve solubility. Both linker types provide the necessary flexibility for the formation of a productive ternary complex.
The development of a successful K-Ras PROTAC necessitates a systematic approach to linker design, often involving the synthesis and evaluation of a library of linkers with varying lengths and compositions.[2] By employing rigorous and standardized experimental protocols, researchers can effectively navigate the complex structure-activity relationships and identify the optimal linker to unlock the full therapeutic potential of K-Ras-targeting PROTACs.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to K-Ras Ligands: K-Ras ligand-Linker Conjugate 2 in the Context of Commercially Available Alternatives
For researchers and drug development professionals navigating the landscape of K-Ras targeted therapies, selecting the appropriate molecular tool is paramount. This guide provides an objective comparison of K-Ras ligand-Linker Conjugate 2, a component for synthesizing a K-Ras protein degrader, with other commercially available K-Ras ligands, including direct inhibitors and other proteolysis-targeting chimeras (PROTACs).
This compound is a building block for creating "PROTAC K-Ras Degrader-1" (HY-129523). This PROTAC employs a Cereblon E3 ligase ligand to induce the degradation of the K-Ras protein.[1] The resulting degrader has demonstrated a degradation efficacy of over 70% in SW1573 cells.[1] This approach, which leads to the elimination of the K-Ras protein rather than just its inhibition, offers a distinct mechanism of action compared to traditional small molecule inhibitors.
Performance Comparison of K-Ras PROTAC Degraders
PROTACs represent a novel strategy for targeting K-Ras by hijacking the cell's ubiquitin-proteasome system to induce protein degradation.[2][3] The performance of these degraders is typically quantified by their DC50 (concentration for 50% degradation) and their effect on cell proliferation (IC50). Below is a comparison of "PROTAC K-Ras Degrader-1" with other commercially available K-Ras PROTACs.
| Product Name | Target Mutation(s) | E3 Ligase Recruited | Cell Line(s) | DC50 | IC50 (Cell Proliferation) |
| PROTAC K-Ras Degrader-1 | Pan K-Ras | Cereblon | SW1573 | ≥70% degradation | Not specified |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | AsPC-1, PANC 04.03, SNU-1, HPAF-II, AGS | 19.77 nM (PANC 04.03) | 59.97 nM (AsPC-1), 43.51 nM (SNU-1), 31.36 nM (HPAF-II)[4] |
| PROTAC pan-KRAS degrader-1 | G12D, G12C, G12V, G13D | VHL | AGS, SW620, AsPC-1, H358, HCT116, MKN-1 | 1.1 nM (AGS, G12D) | 3 nM (AGS), 10 nM (SW620), 2.6 nM (AsPC-1), 5 nM (H358)[5] |
| LC-2 | KRAS G12C | VHL | NCI-H2030, MIA PaCa-2 | 0.59 µM (NCI-H2030), 0.32 µM (MIA PaCa-2)[6] | Not specified |
Performance of Commercially Available Direct K-Ras Inhibitors
Direct inhibitors, which can be covalent or non-covalent, function by binding to the K-Ras protein and blocking its activity. Several direct inhibitors targeting specific K-Ras mutations are commercially available, with some having received regulatory approval for clinical use.
| Product Name | Target Mutation | Mechanism | Key Performance Indicators |
| Sotorasib (AMG 510) | KRAS G12C | Covalent, Irreversible | NSCLC: Objective Response Rate (ORR): 37.1% - 41%, Progression-Free Survival (PFS): 6.3 - 6.8 months[7][8] |
| Adagrasib (MRTX849) | KRAS G12C | Covalent, Irreversible | NSCLC: ORR: 42.9%, PFS: 6.5 months[9]. PDAC: ORR: 35.1%, PFS: 7.4 months[8] |
| MRTX1133 | KRAS G12D | Non-covalent | Preclinical (Colorectal & Pancreatic Cancer Cell Lines): IC50 values range from 120 nM to 5.7 µM.[10] |
| RMC-6236 | Pan-RAS (on-state) | Non-covalent | Phase I Clinical Trial: ORR: 38% (NSCLC), 20% (Pancreatic Cancer)[11] |
Signaling Pathways and Experimental Workflows
To better understand the context of these K-Ras ligands, the following diagrams illustrate the K-Ras signaling pathway, the mechanism of PROTAC-mediated degradation, and a typical experimental workflow for assessing protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer: Therapeutic Principles and Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to K-Ras PROTAC Cross-Reactivity Against H-Ras and N-Ras Isoforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of K-Ras-targeting Proteolysis Targeting Chimeras (PROTACs) and their cross-reactivity with other Ras isoforms, H-Ras and N-Ras. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid in the evaluation of these targeted protein degraders.
The development of PROTACs targeting the Kirsten Rat Sarcoma (K-Ras) viral oncogene homolog has opened new avenues for therapeutic intervention in a range of cancers. These bifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific K-Ras mutants. However, due to the high sequence and structural homology among Ras isoforms (K-Ras, H-Ras, and N-Ras), assessing the cross-reactivity of K-Ras PROTACs is critical to understanding their selectivity and potential off-target effects. This guide summarizes key findings from recent studies on the isoform specificity of several K-Ras PROTACs.
Quantitative Comparison of K-Ras PROTAC Degradation Activity
The following tables summarize the degradation potency (DC50) and efficacy (Dmax) of various K-Ras PROTACs against K-Ras, H-Ras, and N-Ras.
| PROTAC | Target | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| LC-2 | K-Ras G12C | NCI-H2030 | 0.59 ± 0.20 | ~80 | [1][2] |
| K-Ras G12C | MIA PaCa-2 | 0.32 ± 0.08 | ~75 | [1][2] | |
| K-Ras G12C | SW1573 | 0.76 ± 0.30 | ~90 | [1][2] | |
| K-Ras G12C | NCI-H23 | 0.25 ± 0.08 | ~90 | [1][2] | |
| K-Ras G12C | NCI-H358 | 0.52 ± 0.30 | ~40 | [1][2] | |
| ACBI3 | K-Ras G12V | SW620 | 0.007 | Not Reported | [3] |
| K-Ras (pan-mutant) | GP2d | 0.0039 | Not Reported | [4] | |
| KRAS-specific DARPin-VHL | Endogenous K-Ras | HCT116 | Not Reported | ~70-80% degradation | [5] |
| Pan-RAS iDAb-UBOX | Endogenous K-Ras | HCT116 | Not Reported | >90% degradation | [5][6] |
| Endogenous N-Ras | HCT116 | Not Reported | >90% degradation | [5][6] | |
| Endogenous H-Ras | HCT116 | Not Reported | >90% degradation | [5][6] |
Table 1: Degradation Potency and Efficacy of K-Ras PROTACs against their intended K-Ras targets.
| PROTAC | Non-Target Isoform | Cell Line | Degradation | Method | Reference |
| LC-2 | H-Ras, N-Ras | Not explicitly tested in comparative assays | Data not available | - | |
| ACBI3 | H-Ras | GP2d | No significant degradation (log2 fold change -0.0006) | Whole-cell proteomics MS | [7] |
| N-Ras | GP2d | No significant degradation (log2 fold change -0.12) | Whole-cell proteomics MS | [7] | |
| KRAS-specific DARPin-VHL | N-Ras | HCT116 | No significant degradation | Western Blot | [5][6] |
| H-Ras | HCT116 | No significant degradation | Western Blot | [5][6] | |
| Pan-RAS iDAb-UBOX | N-Ras | HCT116 | >90% degradation | Western Blot | [5][6] |
| H-Ras | HCT116 | >90% degradation | Western Blot | [5][6] |
Table 2: Cross-reactivity of K-Ras PROTACs against H-Ras and N-Ras isoforms.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to assess cross-reactivity, the following diagrams illustrate the Ras signaling pathway, the general mechanism of PROTACs, and a typical workflow for evaluating PROTAC-induced protein degradation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the cross-reactivity studies of K-Ras PROTACs.
Western Blot Analysis for Ras Isoform Degradation
This protocol is a composite of methodologies described in the referenced studies for assessing the degradation of K-Ras, H-Ras, and N-Ras.[8][9][10][11][12]
-
Cell Culture and Treatment:
-
Plate cancer cell lines with known Ras isoform expression profiles (e.g., HCT116, MIA PaCa-2, NCI-H2030) in 6-well or 12-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the K-Ras PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% or 15% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for K-Ras, H-Ras, N-Ras, or a pan-Ras antibody overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the Ras isoform bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Whole-Cell Proteomics by Mass Spectrometry
This protocol provides a general overview of the methodology used to assess the global selectivity of PROTACs.[7]
-
Sample Preparation:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Label the peptides with tandem mass tags (TMT) for multiplexed analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and relative abundance.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins.
-
Quantify the relative abundance of each protein across the different treatment conditions.
-
Calculate the log2 fold change in protein levels for the PROTAC-treated samples compared to the control.
-
Proteins with a significant negative log2 fold change are considered to be degraded by the PROTAC.
-
Summary and Implications
The data compiled in this guide highlight the diverse selectivity profiles of different K-Ras PROTACs.
-
LC-2 , a pioneering K-Ras G12C degrader, demonstrates high potency against its intended target.[1][2][13] While comprehensive cross-reactivity data against H-Ras and N-Ras is not extensively published, its design, based on a G12C-covalent warhead, suggests a high degree of selectivity.
-
ACBI3 represents a significant advancement as a pan-K-Ras degrader, effectively targeting multiple K-Ras mutants while sparing H-Ras and N-Ras.[3][4][7][14] This isoform-level selectivity is a key feature for minimizing potential off-target effects.
-
The development of both highly selective and pan-isoform degraders, such as the KRAS-specific DARPin-VHL and the pan-RAS iDAb-UBOX , respectively, provides researchers with valuable tools to probe the specific roles of different Ras isoforms in cellular signaling and disease.[5][6] The pan-RAS degrader demonstrates that it is possible to target all three isoforms simultaneously, which could be a strategy to overcome resistance mechanisms involving isoform switching.
For researchers in drug development, these findings underscore the importance of thorough cross-reactivity profiling in the early stages of PROTAC design and optimization. The choice of the target-binding ligand and the overall architecture of the PROTAC molecule are critical determinants of isoform selectivity. The methodologies outlined in this guide provide a framework for conducting such essential evaluations. Understanding the precise cross-reactivity profile of a K-Ras PROTAC is paramount for its advancement as a selective and safe therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. ACBI3 | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
- 5. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC-Mediated Degradation of KRAS Protein for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Validation of Isoform- and Mutation-Specific RAS Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ras (G12D Mutant Specific) (D8H7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Pardon Our Interruption [opnme.com]
A Comparative Benchmark of K-Ras PROTACs: The Pan-KRAS Degrader ACBI3 versus the G12C-Specific Degrader LC-2
For Immediate Release
This guide provides a comprehensive comparison between a novel pan-K-Ras PROTAC, ACBI3, and the well-characterized K-Ras G12C-specific PROTAC, LC-2. This document is intended for researchers, scientists, and drug development professionals interested in the rapidly evolving field of targeted protein degradation for oncology.
Introduction
K-Ras, a frequently mutated oncogene, has long been considered an elusive target in cancer therapy. The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for targeting K-Ras by inducing its degradation. This guide benchmarks the performance of ACBI3, a new pan-K-Ras degrader, against LC-2, a first-in-class degrader specific to the K-Ras G12C mutant.
ACBI3 represents a significant advancement by targeting 13 of the 17 most prevalent K-Ras mutations, offering a broader therapeutic window compared to mutant-specific degraders.[1][2] LC-2, on the other hand, has been instrumental in validating the PROTAC approach for K-Ras G12C-driven cancers.[3][4] This comparison will delve into their quantitative performance, underlying mechanisms, and the experimental protocols used for their evaluation.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for ACBI3 and LC-2, highlighting the differences in their degradation potency and cellular effects.
| Parameter | ACBI3 | LC-2 |
| Target Specificity | Pan-K-Ras (degrades 13 of the 17 most prevalent mutants) | K-Ras G12C |
| E3 Ligase Recruited | Von Hippel-Lindau (VHL) | Von Hippel-Lindau (VHL) |
| Degradation Potency (DC50) | 3.9 nM (in GP2d cells)[5][6] | 0.25 - 0.76 µM (in various cell lines)[3][7] |
| Maximum Degradation (Dmax) | Not explicitly reported, but induces effective tumor regression in mouse models[1] | ~75% - 90% (in various cell lines)[3][4] |
| Anti-proliferative Activity (IC50) | 478 nM (geometric mean in K-Ras mutant cell lines)[5] | Not explicitly reported |
Mechanism of Action and Signaling Pathways
Both ACBI3 and LC-2 function as heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of K-Ras. The PROTAC simultaneously binds to the K-Ras protein and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of K-Ras, marking it for degradation by the 26S proteasome.
By degrading K-Ras, these PROTACs effectively shut down its downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation, survival, and growth.
K-Ras Downstream Signaling Pathways
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of ACBI3 and LC-2.
Western Blotting for K-Ras Degradation
This protocol is used to quantify the extent of K-Ras degradation induced by the PROTACs.
a. Cell Culture and Treatment:
-
Cancer cell lines harboring the relevant K-Ras mutations (e.g., NCI-H2030 for LC-2, GP2d for ACBI3) are cultured to 70-80% confluency.
-
Cells are treated with varying concentrations of the PROTAC (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for K-Ras. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
d. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software. The level of K-Ras is normalized to the loading control.
-
The percentage of degradation is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined by plotting the degradation percentage against the PROTAC concentration.
PROTAC Degradation Analysis Workflow
Cell Viability Assay
This protocol measures the effect of PROTAC-induced K-Ras degradation on cancer cell proliferation and viability.
a. Cell Seeding and Treatment:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the PROTAC or vehicle control.
b. Incubation:
-
The plates are incubated for a period of 72 to 120 hours to allow for effects on cell proliferation.
c. Viability Measurement (using CellTiter-Glo® as an example):
-
The plate and the CellTiter-Glo® reagent are equilibrated to room temperature.
-
An amount of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well is added.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
d. Data Acquisition and Analysis:
-
The luminescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
The IC50 value, the concentration of PROTAC that inhibits cell growth by 50%, is determined from the dose-response curve.
Comparative Logic and Conclusion
The benchmarking of ACBI3 against LC-2 reveals a significant evolution in K-Ras PROTAC technology.
Comparison of ACBI3 and LC-2
References
- 1. Targeting Pan-KRAS Mutations: A Novel Strategy for Hard-to-Treat Cancers Using PROTAC Technology | Lab Manager [labmanager.com]
- 2. ACBI3 - Wikipedia [en.wikipedia.org]
- 3. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ACBI3 | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
- 6. ACBI3|CAS 2938169-76-5|DC Chemicals [dcchemicals.com]
- 7. LC-2 | PROTACs | TargetMol [targetmol.com]
- 8. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of K-Ras Ligand-Linker Conjugate 2: A Procedural Guide
Researchers and drug development professionals handling K-Ras ligand-Linker Conjugate 2 must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information for a closely related compound, K-Ras ligand-Linker Conjugate 5, indicates that these molecules should be treated as hazardous chemical waste. This guide provides essential safety and logistical information for the proper disposal of this compound, drawing upon best practices for handling potent research compounds.
Hazard Profile and Safety Recommendations
Based on the hazard classification of K-Ras ligand-Linker Conjugate 5, it is prudent to assume that this compound possesses a similar toxicological profile. The following table summarizes the potential hazards, which should inform all handling and disposal procedures.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation |
Data derived from the Safety Data Sheet for K-Ras ligand-Linker Conjugate 5, a related compound.
Due to these potential hazards, appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times when handling this compound. All manipulations should be performed in a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and labeling of waste streams. The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
- Solid Waste: Collect all disposable materials that have come into contact with this compound, such as contaminated gloves, weigh boats, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Dispose of all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
2. Container Labeling:
- All waste containers must be labeled with the words "Hazardous Waste."
- The label must include the full chemical name: "this compound."
- List all components of a liquid waste mixture, including solvents and their approximate concentrations.
- Indicate the specific hazards (e.g., "Toxic," "Irritant").
- Include the date of waste accumulation.
3. Waste Storage:
- Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
- Ensure secondary containment is in place to prevent spills.
- Do not overfill waste containers.
4. Scheduling Waste Pickup:
- Contact your institution's EHS office to schedule a pickup for the hazardous waste.
- Follow all institutional procedures for waste manifest and pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment and responsible chemical waste management. Always consult your institution's specific EHS guidelines for chemical disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
